Pyrazolone T
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNXOAPQGVAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041273 | |
| Record name | Pyrazolone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-47-8 | |
| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolone T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolone T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolone T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazolone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrazolone T: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) T, identified by the CAS Number 118-47-8, is a sulfonated derivative of a pyrazolone carboxylic acid.[1] Its chemical structure, featuring both a sulfonic acid and a carboxylic acid group, imparts specific physicochemical properties that are of interest in various scientific domains, including medicinal chemistry and dye manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological and toxicological aspects of Pyrazolone T, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Identification
This compound is systematically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid.[1] The core of the molecule is a five-membered pyrazolone ring, which is a heterocyclic structure containing two adjacent nitrogen atoms and a ketone group.[2] This core is substituted at the N1 position with a 4-sulfophenyl group and at the C3 position with a carboxylic acid group.
Synonyms:
-
1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone[3]
-
5-Oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid
-
C.I. Developer 14
-
NSC 50665[4]
Chemical Identifiers:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The presence of both a sulfonic acid and a carboxylic acid group significantly influences its solubility and acidity.
| Property | Value | Source |
| Molecular Weight | 284.25 g/mol | [1][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | 272.6 mg/L | Safety Data Sheet |
| log Kₒw (Octanol-Water Partition Coefficient) | -1.83 | Safety Data Sheet |
| pKa | Data not available |
Synthesis of this compound
The synthesis of pyrazolone derivatives generally follows the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[1][2] For this compound, the synthesis would logically involve the reaction of a sulfonated phenylhydrazine (B124118) with a β-ketoester containing a carboxylic acid group or a precursor that can be readily converted to a carboxylic acid.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
Materials:
-
4-Hydrazinobenzenesulfonic acid
-
Diethyl oxalacetate (or a similar β-ketoester)
-
Ethanol (or another suitable solvent)
-
Sodium acetate (B1210297) (or another suitable base)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve 4-hydrazinobenzenesulfonic acid and an equimolar amount of diethyl oxalacetate in ethanol.
-
Add a catalytic amount of a base, such as sodium acetate, to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the intermediate ester product to crystallize.
-
Isolate the intermediate product by filtration and wash with cold ethanol.
-
Hydrolyze the ester intermediate by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). If using a base, the reaction mixture will need to be acidified after hydrolysis to precipitate the carboxylic acid.
-
Cool the solution to induce crystallization of the final product, this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Biological and Pharmacological Properties
The pharmacological activities of the broader pyrazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties.[6][7] The mechanism of action for the anti-inflammatory effects of many pyrazolones is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[3]
Specific biological activities and the precise mechanism of action for this compound (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid) are not extensively detailed in the currently available literature. One source mentions that a compound with this structure has been shown to have anticancer activity and inhibits the growth of various cancer cell lines in vitro and in vivo.[5] However, detailed studies on its specific molecular targets and signaling pathways are lacking.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known activities of other pyrazolone derivatives, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation, is the arachidonic acid cascade.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Toxicological Profile
The safety data for this compound (CAS 118-47-8) indicates that the substance does not meet the criteria for classification as hazardous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[8] It is generally not classified as acutely toxic, corrosive, or an irritant to the skin or eyes.[8] However, as with any chemical, appropriate safety precautions should be taken during handling.
Specific toxicological data such as LD50 (median lethal dose) for this compound is not available in the searched literature. General toxicological concerns for the pyrazolone class of compounds include the potential for hypersensitivity reactions and, in some historical cases with other derivatives, agranulocytosis.
Conclusion
References
- 1. This compound|118-47-8|Research Chemical [benchchem.com]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. CAS 118-47-8: 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone [cymitquimica.com]
- 4. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 118-47-8 | FO129002 [biosynth.com]
- 6. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
Synthesis of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
An in-depth guide to the synthesis of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, a key intermediate in the production of various dyes and pharmaceuticals, is presented for researchers, scientists, and drug development professionals. This document outlines the chemical properties, synthesis protocols, and relevant data for this compound, also known as Pyrazolone (B3327878) T.
Chemical and Physical Properties
5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is a light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 118-47-8 |
| Molecular Formula | C₁₀H₈N₂O₆S |
| Molecular Weight | 284.25 g/mol |
| Melting Point | >252 °C (decomposes) |
| Water Solubility | 272.6 mg/L |
| Appearance | Light yellow crystalline powder |
The primary method for synthesizing 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is through a cyclocondensation reaction, a variant of the Knorr pyrazole (B372694) synthesis. This process involves two main stages: the preparation of the hydrazine (B178648) precursor, 4-hydrazinobenzenesulfonic acid, followed by its reaction with a derivative of oxalacetic acid.
Synthesis of 4-hydrazinobenzenesulfonic acid
The synthesis of 4-hydrazinobenzenesulfonic acid begins with the diazotization of sulfanilic acid, followed by reduction. A typical laboratory-scale procedure is as follows:
Experimental Protocol:
-
Diazotization of Sulfanilic Acid:
-
Dissolve sulfanilic acid in an aqueous sodium carbonate solution.
-
Cool the solution and add concentrated sulfuric acid.
-
Add a solution of sodium nitrite (B80452) dropwise while maintaining a low temperature (below 15°C) to form the diazonium salt.
-
-
Reduction to 4-hydrazinobenzenesulfonic acid:
-
The resulting diazonium salt is then reduced. A common method involves the use of sodium bisulfite solution, followed by treatment with hydrochloric acid to yield 4-hydrazinobenzenesulfonic acid.
-
Cyclocondensation Reaction
The core of the synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. In this case, 4-hydrazinobenzenesulfonic acid is reacted with a diethyl oxalacetate (B90230) equivalent.
Experimental Protocol:
-
Reaction Setup:
-
4-hydrazinobenzenesulfonic acid is dissolved in water, and the pH is adjusted to be alkaline using sodium hydroxide.
-
-
Condensation:
-
A derivative of oxalacetic acid (such as diethyl oxalacetate) is added to the solution.
-
-
Cyclization and Precipitation:
-
The reaction mixture is heated to induce cyclization.
-
After cooling, the product is precipitated by acidifying the solution with concentrated hydrochloric acid.
-
-
Isolation and Purification:
-
The precipitated solid is collected by filtration, washed with cold water to remove impurities, and then dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.
-
Synthesis Workflow
The overall synthesis can be visualized as a two-step process, starting from sulfanilic acid to the final product.
Applications
5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, also known as Pyrazolone T, is a crucial intermediate in the synthesis of various commercial products.[3]
-
Dyes and Pigments: It serves as a key coupling component in the production of azo dyes.[4] A notable example is its use in the synthesis of Tartrazine (Acid Yellow 23, E102), a widely used food coloring.[5][6][7][8][9][10][11]
-
Pharmaceuticals: The pyrazolone core is a structural motif found in various pharmaceuticals, and this compound can serve as a building block in their synthesis.[4]
The reactivity of its pyrazolone ring, along with the sulfophenyl and carboxylic acid groups, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.[4]
References
- 1. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]
- 3. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Tartrazine - Wikipedia [en.wikipedia.org]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. China Acid Yellow 23 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
Pyrazolone T (CAS 118-47-8): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyrazolone (B3327878) T (CAS 118-47-8), a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This document consolidates key information on its chemical properties, synthesis, and biological activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Core Chemical Identity and Properties
Pyrazolone T, chemically known as 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, is a pyrazolone derivative characterized by the presence of both a sulfonic acid and a carboxylic acid group.[1][2] These functional groups contribute to its notable water solubility and acidic properties.[1] It is typically available as a light yellow to orange crystalline solid.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 118-47-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |
| IUPAC Name | 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | [4][6] |
| Synonyms | This compound, 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, Sulfopyrazone, 1-(p-Sulfophenyl)-5-pyrazolone-3-carboxylic acid, 5-Oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid | [1][3][4][6][7] |
| Molecular Formula | C₁₀H₈N₂O₆S | [1][2][3][4][5][6] |
| Molecular Weight | 284.25 g/mol | [1][2][3][4][5][6][9] |
| Melting Point | 260-270 °C | [5][10] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Water Solubility | 272.6 mg/L | [3][18] |
| LogP | -0.84 | [5] |
Synthesis of this compound
The fundamental synthesis of the pyrazolone ring involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, typically a β-ketoester.[4] For this compound, a common method involves the reaction of 4-sulfophenylhydrazine with a suitable β-ketoester. An alternative patented method describes the manufacture from a pyrazolidone precursor.
Experimental Protocol: Synthesis from 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone[7]
This protocol describes the oxidation of a pyrazolidone to the corresponding pyrazolone.
Materials:
-
3-carboxy-(4'-sulphophenyl)-5-pyrazolidone (12.4 parts)
-
Sodium hydroxide (B78521) (5 parts)
-
Water (100 parts)
-
Aqueous sodium hydroxide (70° Tw)
-
Hydrogen peroxide (2 parts, 100%)
-
Sodium bisulphite
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 12.4 parts of 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone in 100 parts of water containing 5 parts of sodium hydroxide and heat the solution to reflux.
-
Adjust the pH of the mixture to 11.0-12.0 by the addition of aqueous sodium hydroxide (70° Tw) and maintain this pH by portionwise addition of further aqueous sodium hydroxide.
-
Once the pH remains constant at 11.0-12.0, cool the mixture to 50°C.
-
Add 2 parts of hydrogen peroxide (100%) over 3 hours, allowing the temperature to rise to 65°C.
-
Allow the temperature to further rise to 90°C over 2 hours and maintain this temperature for 1 hour, keeping the pH at 11.0-12.0.
-
Cool the reaction mixture to 70°C and destroy any excess peroxide by adding sodium bisulphite.
-
Add sufficient concentrated hydrochloric acid to completely precipitate the product.
-
Filter the precipitate at 25°C and dry at 100°C to yield 3-carboxy-1-(4'-sulphophenyl)-5-pyrazolone.
Biological Activities and Applications
This compound and its derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and uricosuric activities.[1][4] Its primary applications are in the pharmaceutical industry as a non-steroidal anti-inflammatory drug (NSAID) for treating conditions like gout and in the chemical industry as an intermediate for dyes and pigments.[1][8][13][14][17][18][19][20][21][22][23]
Anti-inflammatory and Uricosuric Activity
The anti-inflammatory mechanism of action for pyrazolone derivatives like Sulfopyrazone is attributed to the inhibition of prostaglandin (B15479496) synthesis.[1][2] Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, this compound can effectively reduce these symptoms. This also contributes to its use as a uricosuric agent in the treatment of gout.[1][2]
Antioxidant Activity
Pyrazolone derivatives have been investigated for their antioxidant properties.[9][24] The pyrazolone scaffold is thought to act as a scavenger of free radicals, which are implicated in a variety of diseases.
Experimental Protocols for Biological Assays
Prostaglandin Synthesis Inhibition Assay (Cell-Based)
This protocol is a general method for assessing the inhibition of prostaglandin E2 (PGE2) synthesis in a cell-based model, which is a key indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Indomethacin (B1671933) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and indomethacin in DMSO and further dilute to desired concentrations in DMEM.
-
Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compound relative to the LPS-stimulated control.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.
-
Prepare a similar dilution series for the positive control.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Potential Signaling Pathways
The biological effects of pyrazolone derivatives are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound are not extensively elucidated, related compounds are known to interact with key inflammatory and cellular stress pathways.
Prostaglandin Synthesis Pathway
As an inhibitor of prostaglandin synthesis, this compound directly interferes with this pathway. The key enzyme in this pathway is cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins.[25][26]
NF-κB and MAPK Signaling Pathways
Pyrazolone derivatives have been shown to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. These pathways regulate the expression of numerous pro-inflammatory genes.
Conclusion
This compound (CAS 118-47-8) is a valuable chemical entity with established and potential applications in medicinal chemistry and materials science. Its anti-inflammatory and antioxidant properties, coupled with its utility as a synthetic intermediate, make it a compound of significant interest for further research and development. This guide provides a foundational understanding for professionals engaged in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 118-47-8: 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]
- 8. Pyrazolone - Wikipedia [en.wikipedia.org]
- 9. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. cphi-online.com [cphi-online.com]
- 12. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 118-47-8 | FO129002 [biosynth.com]
- 13. 1-(4-Sulphophenyl) -3- Carboxyl -5- Pyrazolone. CAS No: 118-47-8 - Kavya Pharma [kavyapharma.com]
- 14. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | 118-47-8 [chemicalbook.com]
- 15. CAS#:118-47-8 | 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | Chemsrc [chemsrc.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone CAS#: 118-47-8 [m.chemicalbook.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. 1,4 SPCP | CAS 118-47-8 | Manufacturer & Supplier [emcochemicals.com]
- 21. nbinno.com [nbinno.com]
- 22. 1,4-sulfophenyl-3-carboxy-5-pyrazolone | 118-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 23. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Pyrazolone T: An In-depth Technical Guide
An Important Note on Nomenclature: The designation "Pyrazolone T" can be ambiguous. It is sometimes used to refer to 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8). However, in the context of dye and pigment chemistry, it more commonly refers to 1-(p-tolyl)-3-methyl-5-pyrazolone (CAS 86-92-0). This guide will focus on the latter compound, providing a comprehensive overview of its spectroscopic characteristics for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
IUPAC Name: 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one Synonyms: 3-Methyl-1-p-tolyl-5-pyrazolone, PTMP[1][2] CAS Number: 86-92-0 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol
Pyrazolone (B3327878) derivatives are a significant class of heterocyclic compounds extensively studied in medicinal chemistry for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3] The structural features of 1-(p-tolyl)-3-methyl-5-pyrazolone, particularly the substituted phenyl ring and the pyrazolone core, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-(p-tolyl)-3-methyl-5-pyrazolone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-(p-tolyl)-3-methyl-5-pyrazolone, both ¹H and ¹³C NMR provide valuable information about the arrangement of protons and carbon atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | -CH₃ (p-tolyl) |
| ~2.1 | s | 3H | -CH₃ (pyrazolone ring) |
| ~3.4 | s | 2H | -CH₂- (pyrazolone ring) |
| ~7.2 | d | 2H | Ar-H (ortho to -CH₃) |
| ~7.7 | d | 2H | Ar-H (meta to -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone
| Chemical Shift (δ, ppm) | Assignment |
| ~16.0 | -CH₃ (pyrazolone ring) |
| ~21.0 | -CH₃ (p-tolyl) |
| ~43.0 | -CH₂- (pyrazolone ring) |
| ~118.0 | Ar-C (ortho to N) |
| ~129.0 | Ar-C (meta to N) |
| ~136.0 | Ar-C (ipso to -CH₃) |
| ~138.0 | Ar-C (ipso to N) |
| ~158.0 | C=O (pyrazolone ring) |
| ~160.0 | C-CH₃ (pyrazolone ring) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(p-tolyl)-3-methyl-5-pyrazolone is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2925 | Medium | C-H stretching (aliphatic) |
| ~1708 | Strong | C=O stretching (pyrazolone ring)[4] |
| ~1591 | Strong | C=N stretching[4] |
| ~1500 | Strong | C=C stretching (aromatic) |
| ~820 | Strong | p-disubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(p-tolyl)-3-methyl-5-pyrazolone, the molecular ion peak and characteristic fragment ions would be observed.
Table 4: Mass Spectrometry Data of 1-(p-tolyl)-3-methyl-5-pyrazolone
| m/z | Interpretation |
| 188.23 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion from tolyl group) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the pyrazolone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard.[5]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[5][6]
-
¹H NMR Acquisition: Standard parameters for ¹H NMR acquisition are used, typically with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a spectrum with single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6][7]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[4][6]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.[5]
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized pyrazolone compound.
References
- 1. 1-Tolyl-3-Methyl-5-Pyrazolone/ P-Tolyl-3-Methyl-5-Pyrazolone/PTMP [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Pyrazolone T: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) T, identified chemically as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8), is a derivative of the pyrazolone scaffold.[1][2] The pyrazolone core is a five-membered heterocyclic structure that is considered a "privileged motif" in medicinal chemistry due to its versatile and wide range of pharmacological properties.[1][3] Since the synthesis of the first pyrazolone derivative, antipyrine (B355649), in 1883, compounds from this class have been investigated for numerous applications, including as antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][3][4]
While extensive research exists for the broader class of pyrazolone derivatives, the specific mechanism of action for Pyrazolone T is not extensively detailed in publicly available literature. This guide will, therefore, provide a comprehensive overview of the known core mechanisms of action for various well-studied pyrazolone derivatives, offering insights into the potential biological activities of this compound and related compounds. We will delve into key signaling pathways, present quantitative data from seminal studies, and provide detailed experimental protocols to facilitate further research in this area.
Core Mechanisms of Action of Pyrazolone Derivatives
The biological effects of pyrazolone derivatives are diverse, stemming from their ability to interact with a variety of molecular targets. The following sections detail the most prominent mechanisms of action identified for this class of compounds.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A primary and well-established mechanism for the anti-inflammatory, analgesic, and antipyretic properties of many pyrazolone derivatives, such as antipyrine and phenylbutazone, is the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][4] By blocking the activity of COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
References
The Rising Therapeutic Potential of Sulfonated Pyrazolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intersection of the pyrazolone (B3327878) scaffold and the sulfonamide functional group has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of sulfonated pyrazolone derivatives, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate. As research intensifies in this area, a comprehensive understanding of their synthesis, mechanisms of action, and biological effects is paramount for the development of novel therapeutic agents.
A Versatile Pharmacophore: Diverse Biological Activities
Sulfonated pyrazolone derivatives have demonstrated significant efficacy across a range of therapeutic targets, including enzymes implicated in neurodegenerative diseases and cancer, as well as various microbial pathogens. The inherent structural features of both the pyrazolone ring and the sulfonamide group contribute to their ability to interact with diverse biological macromolecules, leading to a wide array of pharmacological responses.
Enzyme Inhibition: A Key Mechanism of Action
A primary mode of action for many sulfonated pyrazolone derivatives is the inhibition of key enzymes. Notably, these compounds have shown potent inhibitory effects against carbonic anhydrases and cholinesterases.
Carbonic Anhydrase Inhibition: Certain sulfonated pyrazolone derivatives have exhibited low nanomolar inhibition constants (Ki) against human carbonic anhydrase (hCA) isoforms I and II.[1][2] This activity is crucial as hCA enzymes are involved in various physiological processes, and their dysregulation is linked to diseases such as glaucoma and certain types of cancer.[1][2]
Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[1][2] Sulfonated pyrazolone derivatives have demonstrated potent inhibitory activity against both AChE and BChE, with Ki values in the nanomolar range, highlighting their potential as neuroprotective agents.[1][2]
Antimicrobial and Antitubercular Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Sulfonated pyrazolone derivatives have emerged as promising candidates, with studies demonstrating their ability to inhibit the growth of various bacterial and fungal strains.[3][4] Furthermore, specific derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with notable minimum inhibitory concentration (MIC) values.[5]
Anticancer and Anti-inflammatory Potential
The anticancer properties of sulfonated pyrazolone derivatives are an active area of investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[6][7] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[6]
In the realm of inflammation, sulfonated pyrazolone derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[8][9] This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8]
Quantitative Biological Activity Data
To facilitate a comparative analysis of the biological activities of various sulfonated pyrazolone derivatives, the following tables summarize the key quantitative data reported in the literature.
| Compound Class | Target | Activity Metric | Value Range | Reference(s) |
| Sulfonamide-bearing pyrazolones | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 18.03 - 75.54 nM | [1][2] |
| Sulfonamide-bearing pyrazolones | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 24.84 - 85.42 nM | [1][2] |
| Sulfonamide-bearing pyrazolones | Acetylcholinesterase (AChE) | Kᵢ | 7.45 - 16.04 nM | [1][2] |
| Sulfonamide-bearing pyrazolones | Butyrylcholinesterase (BChE) | Kᵢ | 34.78 - 135.70 nM | [1][2] |
Table 1: Enzyme Inhibitory Activity of Sulfonated Pyrazolone Derivatives.
| Compound Class | Organism | Activity Metric | Value Range | Reference(s) |
| Hispolonpyrazole sulfonamides | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | [4] |
| Pyrazole-based sulfonamides | Staphylococcus aureus | Zone of Inhibition | Significant | [3] |
| Pyrazole-based sulfonamides | Escherichia coli | Zone of Inhibition | Significant | [3] |
| Sulfonamide-based pyrazole-clubbed pyrazolines | Mycobacterium tuberculosis H₃₇Rv | MIC | 10.2 - 12.5 µg/mL | [5] |
Table 2: Antimicrobial and Antitubercular Activity of Sulfonated Pyrazolone Derivatives.
| Compound Class | Cell Line | Activity Metric | Value Range | Reference(s) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulfonamides | BxPC-3 (pancreatic cancer) | IC₅₀ | 0.18 - 0.35 µM | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulfonamides | PC-3 (prostate cancer) | IC₅₀ | 0.06 - 0.17 µM | [6] |
| Pyrazolo[4,3-e][1][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulphonamide derivatives | MCF-7 (breast cancer) | IC₅₀ | Weaker than cisplatin | [7] |
| Pyrazolo[4,3-e][1][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulphonamide derivatives | MDA-MB-231 (breast cancer) | IC₅₀ | Stronger than cisplatin | [7] |
Table 3: Anticancer Activity of Sulfonated Pyrazolone Derivatives.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Sulfonated Pyrazolone Derivatives
A general and efficient method for the synthesis of sulfonated pyrazolone derivatives involves a multi-step process.[1] The synthesis typically begins with the diazotization of a substituted sulfanilamide. The resulting diazonium salt is then coupled with an active methylene (B1212753) compound, such as ethyl acetoacetate, to form a hydrazono intermediate. Finally, cyclization with a hydrazine (B178648) derivative in the presence of a catalyst yields the target pyrazolone ring.[1] The crude product is then purified, often by recrystallization, and its structure is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][5][10]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonated pyrazolone derivatives against hCA I and II is typically determined using a colorimetric assay.[12] The assay measures the esterase activity of the enzyme, which is inhibited in the presence of the test compounds.
Materials:
-
Purified hCA I and hCA II enzymes
-
4-Nitrophenyl acetate (B1210297) (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well, followed by the test compound solution.
-
Incubate the plate at room temperature for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.
-
The rate of NPA hydrolysis is determined by the increase in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE is commonly assessed using the spectrophotometric method developed by Ellman.[13] This assay is based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[13]
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrates
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals.
-
The rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition and subsequently the IC₅₀ and Ki values as described for the carbonic anhydrase assay.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic/antifungal) and negative control (solvent)
Procedure:
-
Prepare the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonated pyrazolone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value of the compound.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of sulfonated pyrazolone derivatives are a consequence of their interaction with various cellular signaling pathways. Visualizing these pathways provides a clearer understanding of their mechanisms of action.
Anticancer Activity: Induction of Apoptosis
Many sulfonated pyrazolone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic signaling cascades.[6]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory mediators. By inhibiting COX enzymes, they can reduce the production of prostaglandins, which are potent inflammatory molecules.[8] Additionally, some derivatives may modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.
Conclusion and Future Directions
Sulfonated pyrazolone derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as enzyme inhibitors, antimicrobial agents, and anticancer and anti-inflammatory compounds warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific targets. Furthermore, in vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds, paving the way for their potential clinical development. The continued exploration of sulfonated pyrazolone derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 3. Research SOP: EVALUATION OF IN VITRO ANTI-MICROBIAL ACTIVITY USING AGAR WELL DIFFUSION METHOD [researchsop.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. hereditybio.in [hereditybio.in]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Pyrazolone T: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone (B3327878) and its derivatives, referred to herein as "Pyrazolone T," represent a cornerstone class of five-membered nitrogen-containing heterocyclic compounds. Since the seminal synthesis of antipyrine (B355649) by Ludwig Knorr in 1883, the pyrazolone scaffold has garnered significant attention in the scientific community.[1] Its remarkable versatility as a synthon stems from its multiple reactive sites and unique tautomeric nature, enabling the synthesis of a vast array of more complex heterocyclic systems. This guide provides a comprehensive overview of this compound's utility in organic synthesis, with a focus on its application in the development of pharmaceutically active compounds. Detailed experimental protocols for key reactions, quantitative data for synthesized derivatives, and visualizations of reaction workflows and relevant biological signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction to this compound
For the purposes of this guide, "this compound" will be represented by one of the most common and synthetically versatile members of this class: 3-methyl-1-phenyl-2-pyrazolin-5-one . This compound, also known by the non-proprietary name Edaravone, is a powerful antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[2] Its structure embodies the key features of the pyrazolone core that make it an invaluable building block in organic synthesis.
Pyrazolones can exist in several tautomeric forms (CH, OH, and NH forms), which contributes to their diverse reactivity.[2] The active methylene (B1212753) group at the C4 position is a key site for nucleophilic attack and condensation reactions, while the carbonyl group and the nitrogen atoms also participate in a variety of transformations. This inherent reactivity allows for the construction of a wide range of derivatives, including fused and spirocyclic systems with significant biological activities.[1]
Synthesis of the this compound Core: The Knorr Pyrazole (B372694) Synthesis
The most fundamental and widely employed method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.
General Reaction Scheme
The synthesis of our representative this compound, 3-methyl-1-phenyl-5-pyrazolone, is achieved through the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118).
Caption: Knorr Pyrazole Synthesis of this compound.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone
This protocol is adapted from a solvent-free synthesis method.[2]
-
Place ethyl acetoacetate (e.g., 28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Immerse the flask in an ice-water bath to cool the contents to 0°C.
-
Slowly add phenylhydrazine (e.g., 21.6 mL, 0.22 mol) dropwise to the stirred ethyl acetoacetate. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture under reflux for approximately 1 hour.
-
Upon cooling, a sticky mass is typically obtained.[3]
-
Add a suitable solvent, such as petroleum ether or ethanol (B145695), and triturate the solid.[3][4]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[5]
-
The crude product can be recrystallized from ethanol to yield pure 3-methyl-1-phenyl-5-pyrazolone.
Yield: Quantitative yields (93-100%) have been reported for this reaction under various conditions.[2] Melting Point: 127-131 °C
This compound as a Synthon: Key Reactions and Applications
The synthetic utility of this compound is vast. The active methylene group at C4 is particularly reactive and serves as a nucleophile in a variety of important carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Tandem Michael Addition
This compound readily undergoes Knoevenagel condensation with aldehydes at the C4 position. The resulting arylidene pyrazolone is a Michael acceptor and can react with a second equivalent of pyrazolone to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s.
Caption: Workflow for bis(pyrazolyl)methane synthesis.
This protocol is a general representation of the tandem Knoevenagel-Michael reaction.
-
In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and benzaldehyde (B42025) (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (B6355638) (a few drops).
-
Stir the reaction mixture at room temperature or reflux for the time specified in the literature (can range from minutes to hours).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into crushed ice.
-
The solid product precipitates out and is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
| Aldehyde | Catalyst | Conditions | Yield (%) | M.P. (°C) | Reference |
| Benzaldehyde | None | Reflux, 5 min | 95 | 178-180 | [6] |
| 4-Chlorobenzaldehyde | None | Reflux, 5 min | 98 | 215-217 | [6] |
| 4-Nitrobenzaldehyde | None | Reflux, 5 min | 97 | 240-242 | [6] |
| 4-Methoxybenzaldehyde | None | Reflux, 5 min | 96 | 192-194 | [6] |
Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This compound is a key synthon in one-pot, multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazole derivatives, which are known for their diverse biological activities.[7] This reaction typically involves the condensation of an aldehyde, malononitrile (B47326), and a pyrazolone.
This protocol describes a green, catalyst-free, ultrasound-assisted method in an aqueous medium.[7]
-
In a flask, combine ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).
-
Irradiate the mixture in an ultrasonic bath at a specified frequency and power for 10-20 minutes.
-
The solid product that forms is collected by filtration.
-
Wash the product with water and dry.
-
Recrystallization from ethanol can be performed for further purification.
| Aldehyde | Method | Catalyst | Time | Yield (%) | Reference |
| 4-Cl-C6H4CHO | Ultrasound | None (in water) | 10 min | 98 | [7] |
| 4-MeO-C6H4CHO | Ultrasound | None (in water) | 15 min | 95 | [7] |
| 3-NO2-C6H4CHO | Ultrasound | None (in water) | 12 min | 96 | [7] |
| 2-Furyl-CHO | Ultrasound | None (in water) | 15 min | 93 | [7] |
| C6H5CHO | Microwave | SnCl2 | 25 min | 88 | [7] |
Selective C-Acylation
Direct acylation of this compound can lead to either C-acylation at the C4 position or O-acylation of the enol tautomer. Selective C-acylation can be achieved by using a base like calcium hydroxide (B78521), which forms a calcium complex, directing the acylation to the C4 position.[1][8]
This protocol is adapted from a method designed to avoid O-acylation.[8]
-
In a two-neck round-bottom flask fitted with a condenser, dissolve 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) in anhydrous dioxane (60 mL) with gentle heating.
-
Add calcium hydroxide (0.1 mol) and reflux the mixture for 30 minutes to form the calcium complex.
-
Cool the mixture to 0°C in an ice bath.
-
Add p-toluoyl chloride (0.05 mol) dropwise.
-
Reflux the reaction mixture for 1.5 hours.
-
After cooling, pour the reaction mixture into 10% aqueous HCl (250 mL) with vigorous stirring.
-
After 1.5 hours, filter the resulting solid residue and wash it with water and then ethanol.
-
Dry the crude product and recrystallize from a methanol-acetone mixture.
| Acyl Chloride | Reaction Time (h) | Yield (%) | Reference |
| 4-Methylbenzoyl chloride | 1.5 | 74-76 | [9] |
| 4-Fluorobenzoyl chloride | 2 | 75-78 | [9] |
| Benzoyl chloride | 2 | 84 | [9] |
Biological Significance and Signaling Pathways
The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects.[1][8] Edaravone (our representative this compound) is a prime example, functioning as a neuroprotective agent. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and cell survival.
Aryl Hydrocarbon Receptor (AHR) and NRF2 Signaling
Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).[9] This activation leads to the nuclear translocation of AHR, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, promoting the transcription of cytoprotective genes.[3] This AHR signaling is also associated with the downstream upregulation of the NRF2 signaling pathway, a master regulator of the antioxidant response.[9][10]
Caption: Edaravone-mediated AHR and NRF2 signaling.
GDNF/RET Neurotrophic Signaling
Edaravone has also been shown to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[11] This pathway is crucial for the survival and maintenance of various neuronal populations. Activation of the RET receptor tyrosine kinase by the GDNF/GFRα1 complex triggers downstream cascades, such as the PI3K/AKT and Ras/MAPK pathways, which ultimately promote cell survival and differentiation.[2][4]
Caption: Edaravone's influence on GDNF/RET signaling.
Conclusion
This compound, exemplified by 3-methyl-1-phenyl-5-pyrazolone, is a remarkably versatile and powerful synthon in organic chemistry. Its inherent reactivity, governed by its tautomeric nature and the presence of an active methylene group, provides access to a vast chemical space of complex heterocyclic compounds. The Knorr pyrazole synthesis remains a robust and efficient method for constructing the pyrazolone core. From this core, a multitude of high-value molecules, such as bis(pyrazolyl)methanes and pyrano[2,3-c]pyrazoles, can be synthesized through elegant and often high-yielding reactions like Knoevenagel condensations, Michael additions, and multicomponent reactions. The profound biological activities of pyrazolone derivatives, particularly in the context of neuroprotection as seen with Edaravone, underscore the continued importance of this scaffold in drug discovery and development. The ability of these molecules to modulate critical signaling pathways like AHR/NRF2 and GDNF/RET highlights the potential for designing novel therapeutics. This guide has provided a foundational overview, along with practical experimental details and quantitative data, to aid researchers in harnessing the synthetic power of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Genesis of a Chromophore: A Technical Guide to Pyrazolone T
An In-depth Exploration of the Discovery, Synthesis, and Chemical Identity of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone (B3327878) T, chemically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS No. 118-47-8), is a pivotal intermediate in the synthesis of various azo dyes. While the broader pyrazolone family, discovered by Ludwig Knorr in 1883, has a rich history in pharmaceuticals, Pyrazolone T's significance lies predominantly in the realm of industrial chemistry.[1] This technical guide provides a comprehensive overview of the historical context, synthesis, and physicochemical properties of this compound. Due to a lack of available public domain information, this guide does not detail specific biological activities or signaling pathways for this compound itself, but rather provides a general context of the pharmacological potential of the pyrazolone scaffold.
Discovery and History: A Legacy of Color
The history of pyrazolones began in 1883 with the German chemist Ludwig Knorr's synthesis of antipyrine (B355649), a compound that would become one of the first synthetic analgesics.[1] This discovery opened the door to the exploration of the pyrazolone scaffold, a five-membered heterocyclic ring.[1][2]
While the specific discovery of this compound is not well-documented in publicly available records, its primary application as a dye intermediate suggests its development was closely tied to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. This compound is a key precursor for producing a variety of azo dyes, including Tartrazine (Food Yellow 4).[3] The synthesis of such dyes involves the coupling of a diazonium salt with an active methylene (B1212753) compound, in this case, this compound.
Physicochemical Properties
This compound is a yellow powder with established physical and chemical characteristics.[4][5] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | [6] |
| CAS Number | 118-47-8 | [6] |
| Molecular Formula | C₁₀H₈N₂O₆S | [6] |
| Molecular Weight | 284.25 g/mol | [6] |
| Appearance | Yellow powder | [4] |
| Solubility | Soluble in water | [4] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound follows the classical Knorr pyrazole (B372694) synthesis pathway, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.[2] In the case of this compound, the reactants are 4-hydrazinobenzenesulfonic acid and an ester of oxalacetic acid (e.g., diethyl oxalacetate).
Materials:
-
4-hydrazinobenzenesulfonic acid
-
Diethyl oxalacetate (B90230)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Preparation of the Hydrazine Salt Solution: Dissolve 4-hydrazinobenzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.
-
Condensation Reaction: To the stirred solution of the hydrazine salt, slowly add diethyl oxalacetate at a controlled temperature. The reaction mixture is then heated to reflux for several hours to ensure complete condensation and cyclization.
-
Hydrolysis and Precipitation: After the condensation is complete, the reaction mixture is cooled. The ester group is then hydrolyzed to the carboxylic acid by adding a stronger base and heating. Subsequent acidification of the solution with hydrochloric acid will precipitate the crude this compound.
-
Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic impurities, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield purified this compound.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of this compound.
General Biological Activities of the Pyrazolone Scaffold
While no specific biological activities or signaling pathway modulations have been documented for this compound in the available literature, the pyrazolone nucleus is a well-known pharmacophore present in numerous biologically active compounds.[2] It is important to emphasize that the following information pertains to the general class of pyrazolones and not specifically to this compound.
Pyrazolone derivatives have been reported to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory and Analgesic: This is the most prominent activity, with drugs like antipyrine and phenylbutazone (B1037) being classical examples. The primary mechanism for many of these is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[1]
-
Antimicrobial and Antifungal: Various substituted pyrazolones have shown activity against a range of bacteria and fungi.
-
Anticancer: Some pyrazolone derivatives have been investigated for their potential as anticancer agents.
-
Other Activities: Other reported activities include antiviral, anticonvulsant, and antioxidant properties.
Prostaglandin Synthesis Pathway and COX Inhibition:
A simplified representation of the prostaglandin synthesis pathway and the inhibitory action of some pyrazolone analgesics is shown below.
Caption: Inhibition of COX enzymes by certain pyrazolone analgesics.
Conclusion
This compound is a chemically significant molecule whose history is intrinsically linked to the development of synthetic dyes. Its synthesis, based on the foundational Knorr pyrazole reaction, is a robust and well-understood process. While this compound itself is not recognized for any specific pharmacological activity, the pyrazolone scaffold from which it is derived remains a highly privileged structure in medicinal chemistry. Further research could potentially explore the biological activities of this compound and its derivatives, but based on current public knowledge, its primary role is that of a crucial building block in the world of color. This guide provides a foundational understanding of this compound for researchers and professionals in both chemistry and the life sciences.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. This compound|118-47-8|Research Chemical [benchchem.com]
- 3. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid [dyestuffintermediates.com]
- 4. 1,4 SPCP | CAS 118-47-8 | Manufacturer & Supplier [emcochemicals.com]
- 5. 1,4-sulfophenyl-3-carboxy-5-pyrazolone | 118-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Underpinnings of Pyrazolone T's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical studies that have elucidated the molecular structure and properties of the pyrazolone (B3327878) core, a foundational scaffold in medicinal chemistry and materials science.[1] The structural versatility of the pyrazolone ring is a key factor in its wide range of applications, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This document synthesizes findings from advanced computational chemistry to offer a detailed perspective on the molecule's geometry, electronic properties, and tautomeric landscape.
Molecular Geometry and Tautomerism
Pyrazolone and its derivatives are known to exist in several tautomeric forms, a phenomenon that has been extensively investigated through theoretical calculations.[3] The relative stability of these tautomers is a critical determinant of the molecule's chemical reactivity and biological activity. Density Functional Theory (DFT) calculations have been instrumental in exploring these tautomeric forms.[4][5][6]
Computational studies consistently indicate that the aromaticity of the pyrazole (B372694) ring is a primary factor governing the stability of its isomers.[7] The most stable tautomers are those that maintain a delocalized π-electron system.[7] For the parent pyrazolone, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the optimized geometry, including key bond lengths and angles.[4]
Table 1: Calculated Geometric Parameters for Pyrazol-5-one
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | Varies with substituent |
| N-H | Affected by substituents | |
| C=C | 1.321 (Reference for ethylene) | |
| Bond Angle | C2-C1-C3 | Slightly affected by substituents |
Note: Specific values for "Pyrazolone T" are not available in the provided search results. The data presented is for the parent pyrazol-5-one and is indicative of the general pyrazolone scaffold. The C=O and N-H bond characteristics are particularly sensitive to substitution on the ring. For instance, methyl and phenyl substituents have been shown to decrease the N-H bond vibrational frequency, while a phenyl substituent increases the C=O frequency.[4]
Electronic Structure and Properties
The electronic properties of the pyrazolone core, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore. Quantum mechanical calculations, particularly DFT, are powerful tools for investigating these properties.[1]
Theoretical studies have calculated various electronic parameters, including total energies, HOMO-LUMO energy gaps, dipole moments, and Mulliken atomic charges.[4] The HOMO-LUMO gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule.
Table 2: Calculated Electronic Properties for Pyrazolone Derivatives
| Molecule | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |
| 3-methyl pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |
| 1-phenyl-3-methyl pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |
Note: While the studies mention the calculation of these properties, specific numerical values for a direct comparison are not consistently provided across the search results. The general trend observed is that substituents on the pyrazolone ring significantly influence these electronic parameters.
Experimental Protocols: A Glimpse into the Computational Methodology
The theoretical data presented in this guide are the result of rigorous computational protocols. Density Functional Theory (DFT) is a commonly employed method, with the B3LYP functional being a popular choice.[4][5][6][8] The selection of the basis set is also a critical aspect of the methodology, with Pople-style basis sets such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) being frequently utilized.[4][5][6][8]
A typical computational workflow for the theoretical study of a pyrazolone molecule involves the following steps:
-
Structural Optimization: The initial geometry of the pyrazolone isomer is optimized to find its lowest energy conformation.[7]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.
-
Property Calculations: Once a stable structure is obtained, various electronic properties, such as HOMO-LUMO energies, Mulliken charges, and dipole moments, are calculated.[4]
-
Tautomer Analysis: The relative energies of different tautomers are determined by comparing their total energies, often with the inclusion of zero-point vibrational energy (ZPE) corrections.[8]
These calculations are typically performed using specialized quantum chemistry software packages like Gaussian.[8]
Visualizing the Computational Workflow
To better illustrate the process of a theoretical study on pyrazolone's molecular structure, the following diagrams outline the typical experimental and logical workflows.
Caption: A flowchart illustrating the computational workflow for a DFT study on a pyrazolone molecule.
Caption: A logical diagram showing the workflow for determining the relative stability of pyrazolone tautomers.
Conclusion
Theoretical studies, predominantly employing Density Functional Theory, have provided invaluable insights into the molecular structure and electronic properties of the pyrazolone scaffold. These computational approaches have not only allowed for the detailed characterization of the geometric and electronic features of pyrazolone and its derivatives but have also been crucial in understanding the complex tautomeric equilibria that govern their behavior. The methodologies and findings summarized in this guide serve as a foundational resource for researchers engaged in the design and development of novel pyrazolone-based compounds for a wide array of scientific and therapeutic applications.
References
- 1. This compound|118-47-8|Research Chemical [benchchem.com]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolone T Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone (B3327878) T derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Possessing a five-membered ring structure with two adjacent nitrogen atoms and a keto group, these molecules have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential therapeutic applications of Pyrazolone T derivatives, with a focus on their anti-inflammatory and anticancer properties.
Core Synthesis Strategies
The fundamental approach to synthesizing the pyrazolone nucleus is the Knorr condensation, which involves the reaction of a β-ketoester with a hydrazine (B178648) derivative.[1] This versatile method allows for the introduction of various substituents at different positions of the pyrazolone ring, leading to a diverse library of derivatives. A common synthetic route involves a one-pot, three-component reaction of a β-ketoester, a hydrazine, and an aromatic aldehyde, often facilitated by microwave irradiation to improve yields and reduce reaction times.[2][3]
For instance, the synthesis of 4-arylidene pyrazolone derivatives can be achieved through the Knovenagel condensation between 1,3-diaryl-4-formylpyrazoles and 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one.
Therapeutic Applications and Biological Activity
This compound derivatives have been extensively investigated for a multitude of therapeutic applications, owing to their diverse biological activities.[1][4] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[4][5][6]
Anti-inflammatory and Analgesic Activity
A significant area of research has focused on the anti-inflammatory and analgesic properties of pyrazolone derivatives.[5][6] Certain derivatives have shown efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and aspirin (B1665792) in preclinical models.[6][7]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Assay | Model | Dose | Inhibition of Edema (%) | Reference |
| Derivative 5h | Croton oil ear test | Mice | - | Similar to indomethacin | [8] |
| Compounds 4, 5, 8, 9, 11, 12a | Carrageenan-induced paw edema | Rat | - | Comparable to indomethacin | [7] |
| Compound Ic | Carrageenan-induced paw edema | Mice | 20 mg/kg | Significant | [9] |
Anticancer Activity
The anticancer potential of pyrazolone derivatives is a rapidly growing field of study.[10] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[11] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.[11]
Quantitative Data on In Vitro Anticancer Activity:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazolone P7 | A549 (Lung) | MTT | Potent | |
| Pyrazolone P7 | NCI-H522 (Lung) | MTT | Potent | |
| Pyrazolone P11 | A549 (Lung) | MTT | Potent | |
| Pyrazolone P11 | NCI-H522 (Lung) | MTT | Potent | |
| Compound 10 | Various | - | Potent | [12] |
| Fused pyrazolone-combretastatins (12a, 12b, 12c) | Cisplatin-resistant cancer cells | - | Strong action | |
| Coumarin-pyrazolone hybrid (17) | NCI60 panel | - | Marked action at 10⁻⁵ M |
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several studies have shown that pyrazolone derivatives can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory cytokines like TNF-α.[2][9] This inhibition is a crucial mechanism underlying their anti-inflammatory and some of their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK and PI3K/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are crucial for cell proliferation, survival, and apoptosis. Some pyrazolone derivatives have been shown to induce apoptosis in cancer cells by activating the p38/MAPK and JNK/MAPK pathways while inhibiting the pro-survival PI3K/AKT pathway.
Caption: Modulation of MAPK and PI3K/AKT pathways by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives.
Synthesis of 4-Arylidenepyrazolone Derivatives
Objective: To synthesize 4-arylidene pyrazolone derivatives via Knoevenagel condensation.
Materials:
-
1,3-diaryl-4-formylpyrazole
-
3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one
-
Triethylamine (catalyst)
Procedure:
-
Dissolve 1 mmol of the 4-formylpyrazole derivative in ethanol.
-
Add 1 mmol of the appropriate pyrazolone to the solution.
-
Add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 6-7 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of the solution to approximately one-quarter of its original volume.
-
Cool the mixture to room temperature to allow for the precipitation of the solid product.
-
Filter the solid, wash with water, followed by cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 4-arylidene pyrazolone derivative.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of pyrazolone derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
This compound derivative test solutions (various concentrations)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the pyrazolone derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in methanol or ethanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Caption: Workflow for the DPPH antioxidant assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
Objective: To assess the acute anti-inflammatory activity of pyrazolone derivatives in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
This compound derivative test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the pyrazolone derivative, standard drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of pyrazolone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative test solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and cancer. Their versatile synthesis allows for the creation of a wide array of derivatives, enabling extensive structure-activity relationship studies to optimize their pharmacological profiles. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT underscores their potential as targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety for the development of novel therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Evaluation of In Vitro Anticancer Activity and Apoptotic Potential of Wrightia Tinctoria Bark Extracts on Oral Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Pyrazolone T Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone (B3327878) T, identified as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8), belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] While direct in silico studies on Pyrazolone T are not extensively available in public literature, the broader pyrazolone family has been the subject of numerous computational studies, providing a solid framework for predicting its bioactivity. This technical guide outlines established in silico methodologies—including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling—that can be applied to this compound. It further details experimental protocols for these methods and summarizes relevant quantitative data from studies on analogous pyrazolone derivatives. Additionally, this guide visualizes key signaling pathways and experimental workflows to provide a comprehensive understanding of the virtual screening and bioactivity prediction process for this class of compounds.
Introduction to Pyrazolone Bioactivity
The pyrazolone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the pyrazolone ring allows for a multitude of chemical modifications, leading to a diverse chemical space for drug development.[1] In silico techniques are instrumental in navigating this space efficiently, enabling the prediction of biological activity and the elucidation of mechanisms of action before engaging in resource-intensive laboratory synthesis and testing.[3]
In Silico Methodologies for Bioactivity Prediction
The prediction of this compound's bioactivity can be approached through a combination of ligand-based and structure-based in silico methods.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[3] For pyrazolone derivatives, 2D and 3D-QSAR studies have been successfully employed to predict antimicrobial and anti-inflammatory activities.[3] These models are built using molecular descriptors that quantify various physicochemical properties of the molecules.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity.[4][5] This structure-based approach is crucial for identifying potential protein targets for this compound and understanding the molecular interactions that govern its biological effects. Docking studies on pyrazolone derivatives have revealed interactions with key residues in the active sites of various enzymes and receptors.[4][5]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.[6][7] Both ligand-based and structure-based pharmacophore models can be developed to screen large compound libraries for molecules with potential this compound-like activity or to guide the design of new derivatives with enhanced potency and selectivity.
Experimental Protocols for In Silico Studies
Detailed methodologies are critical for the reproducibility and validation of in silico predictions. The following sections outline generalized protocols for QSAR, molecular docking, and pharmacophore modeling as they would be applied to pyrazolone derivatives.
QSAR Model Development Workflow
Protocol:
-
Data Collection: Compile a dataset of pyrazolone derivatives with experimentally determined biological activities (e.g., IC50 or MIC values) against a specific target or phenotype.
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of 2D and 3D molecular descriptors. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
-
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation. A common split is 70-80% for the training set and 20-30% for the test set.
-
Model Generation: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the descriptors with the biological activity.
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive power on new data (r²_pred).
-
-
Prediction for this compound: If the model is validated, use it to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the QSAR equation.
Molecular Docking Workflow
Protocol:
-
Protein Structure Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and heteroatoms, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand structure and assign appropriate charges.
-
-
Grid Generation: Define a grid box around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the receptor's active site.
-
The program will generate multiple binding poses of the ligand.
-
-
Results Analysis:
-
Score and rank the generated poses based on their predicted binding affinities (e.g., kcal/mol).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
Pharmacophore Modeling Workflow
Protocol (Structure-Based):
-
Input: Start with a 3D structure of a protein-ligand complex, ideally involving a pyrazolone derivative.
-
Feature Identification: Identify the key interaction features between the ligand and the protein's active site. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Pharmacophore Generation: Abstract these features into a 3D pharmacophore model that represents the spatial arrangement of these interaction points.
-
Model Refinement and Validation: Refine the pharmacophore model and validate its ability to distinguish between known active and inactive compounds.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.
Quantitative Bioactivity Data of Pyrazolone Derivatives
While specific quantitative data for this compound is limited, data from studies on various pyrazolone derivatives provide valuable insights into potential bioactivities.
Table 1: Anticancer Activity of Pyrazolone Chalcone Derivatives [4]
| Compound | Target Cell Line | IC50 (µM) |
| 3b | HepG-2 | 5.03 ± 0.4 |
| 3b | MCF-7 | 3.92 ± 0.2 |
| 3b | HCT-116 | 6.34 ± 0.5 |
Table 2: Molecular Docking Scores of Pyrazolone Chalcone Derivatives against YAP/TEAD [4]
| Compound | Binding Energy (kcal/mol) |
| 3b | -8.45 |
Table 3: Janus Kinase (JAK) Inhibition by Pyrazolone Derivatives [2]
| Compound | Target | IC50 (nM) |
| TK4g | JAK2 | 12.61 |
| TK4g | JAK3 | 15.80 |
Potential Signaling Pathways for this compound
Based on studies of pyrazolone derivatives, this compound may modulate several key signaling pathways implicated in various diseases.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Some pyrazolone-based ligands have been shown to target this pathway, suggesting potential anti-inflammatory and anticancer properties.[8]
Hippo Signaling Pathway
The Hippo signaling pathway plays a crucial role in regulating organ size and tissue homeostasis, and its dysregulation is linked to cancer. Pyrazolone chalcones have been investigated as inhibitors of the YAP/TEAD complex, a key downstream effector of this pathway.[4]
Conclusion
While direct computational studies on this compound are limited, the wealth of in silico research on the broader pyrazolone class provides a robust foundation for predicting its bioactivity. By applying the established methodologies of QSAR, molecular docking, and pharmacophore modeling, researchers can generate testable hypotheses regarding the potential therapeutic applications of this compound. The signaling pathways and quantitative data presented herein for analogous compounds offer valuable starting points for these investigations. Further dedicated in silico and subsequent in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. QSAR analysis for heterocyclic antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. babrone.edu.in [babrone.edu.in]
- 8. researchgate.net [researchgate.net]
Pyrazolone T: A Versatile Precursor for the Synthesis of Novel Dyes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrazolone (B3327878) T, chemically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, is a pivotal heterocyclic compound in the landscape of dye chemistry.[1] Its molecular structure, featuring a pyrazolone core substituted with both a sulfonic acid and a carboxylic acid group, imparts unique properties that make it an exceptional precursor for a wide array of novel dyes.[2] This technical guide provides a comprehensive overview of Pyrazolone T's role in dye synthesis, detailing experimental protocols, presenting quantitative data, and visualizing key chemical workflows. The inherent reactivity of the pyrazolone ring, combined with the solubilizing and modulating effects of its substituents, allows for the creation of dyes with diverse colors and functionalities.[2]
Chemical Properties and Reactivity
This compound (CAS No. 118-47-8) is a light yellow crystalline powder with a molecular formula of C₁₀H₈N₂O₆S and a molecular weight of 284.25 g/mol .[1] The key to its utility as a dye precursor lies in the active methylene (B1212753) group at the C4 position of the pyrazolone ring. This position is highly susceptible to electrophilic attack, making it an excellent coupling component for diazonium salts in azo coupling reactions. The general mechanism for this reaction involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with this compound to form a stable azo dye. The sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for many applications in the textile and food industries.
Synthesis of Novel Azo Dyes from this compound
The synthesis of novel azo dyes using this compound as a precursor follows a well-established two-step process: diazotization of an aromatic amine and subsequent azo coupling. By varying the aromatic amine used in the diazotization step, a diverse library of novel dyes with different colors and properties can be generated.
General Experimental Protocol
The following is a generalized experimental protocol for the synthesis of a series of novel azo dyes derived from this compound and various substituted anilines.
Step 1: Diazotization of Aromatic Amines
-
In a beaker, dissolve the chosen aromatic amine (0.01 mol) in a solution of hydrochloric acid (3 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.7 g, 0.01 mol in 5 mL of water) dropwise to the amine solution, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve this compound (2.84 g, 0.01 mol) in an aqueous solution of sodium carbonate (1.06 g, 0.01 mol in 20 mL of water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Adjust the pH of the reaction mixture to 7.0-8.0 by adding a 10% sodium hydroxide (B78521) solution to facilitate the coupling reaction.
-
Continue stirring the reaction mixture for 2-3 hours in the ice bath.
-
The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried in an oven at 60-70 °C.
-
The crude dye can be recrystallized from an appropriate solvent, such as ethanol (B145695) or a water-ethanol mixture, to obtain a pure product.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical series of novel azo dyes synthesized from this compound and various substituted anilines, based on typical results reported for analogous pyrazolone dyes.
Table 1: Synthesis and Properties of Novel Azo Dyes Derived from this compound
| Dye ID | Substituted Aniline | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| PD-1 | Aniline | C₁₆H₁₁N₄NaO₆S | 85 | >300 | Yellow |
| PD-2 | 4-Nitroaniline | C₁₆H₁₀N₅NaO₈S | 90 | >300 | Orange |
| PD-3 | 4-Chloroaniline | C₁₆H₁₀ClN₄NaO₆S | 88 | >300 | Yellow-Orange |
| PD-4 | 4-Methoxyaniline | C₁₇H₁₃N₄NaO₇S | 82 | >300 | Reddish-Yellow |
Table 2: Spectroscopic Data for Novel Azo Dyes Derived from this compound
| Dye ID | FT-IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ ppm) (Selected Peaks) | UV-Vis (λmax, nm) |
| PD-1 | 3440 (O-H), 1680 (C=O), 1590 (N=N), 1180 (S=O) | 7.2-8.0 (m, Ar-H), 12.5 (s, COOH) | 410 |
| PD-2 | 3450 (O-H), 1685 (C=O), 1595 (N=N), 1520, 1340 (NO₂), 1185 (S=O) | 7.8-8.3 (m, Ar-H), 12.6 (s, COOH) | 435 |
| PD-3 | 3445 (O-H), 1682 (C=O), 1592 (N=N), 1182 (S=O), 750 (C-Cl) | 7.4-7.9 (m, Ar-H), 12.5 (s, COOH) | 420 |
| PD-4 | 3430 (O-H), 1678 (C=O), 1588 (N=N), 1175 (S=O), 1250 (C-O-C) | 3.8 (s, OCH₃), 6.9-7.8 (m, Ar-H), 12.4 (s, COOH) | 415 |
Case Study: Tartrazine (FD&C Yellow No. 5)
Tartrazine is a well-known synthetic lemon yellow azo dye that is widely used as a food coloring agent.[3][4] It is a prime example of a commercially significant dye synthesized using this compound as the precursor.[3][4]
-
Synthesis : Tartrazine is prepared by the diazotization of sulfanilic acid and subsequent coupling with this compound.[4]
-
Molecular Formula : C₁₆H₉N₄Na₃O₉S₂
-
UV-Vis Spectroscopy : Tartrazine exhibits a maximum absorbance (λmax) in the visible region at approximately 427 nm. In the UV region, it shows an absorbance peak around 257 nm, which is characteristic of the aromatic rings.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel azo dyes from this compound.
Caption: General workflow for synthesis and characterization of novel dyes.
Logical Workflow: Application as a Chemosensor
Many azo dyes derived from pyrazolone exhibit chromogenic properties, meaning they change color in response to changes in their chemical environment, such as pH or the presence of metal ions. This makes them promising candidates for use as chemosensors.
Caption: Logical workflow of a this compound-based dye as a chemosensor.
Conclusion
This compound remains a cornerstone in the synthesis of novel dyes due to its inherent reactivity and the advantageous properties conferred by its substituents. The straightforward and versatile nature of the azo coupling reaction allows for the creation of a vast library of new dyes with tailored characteristics. The continued exploration of novel aromatic amines for the diazotization step, coupled with the robust chemistry of this compound, will undoubtedly lead to the development of new dyes with exciting applications in various scientific and industrial fields, including as advanced materials, chemosensors, and beyond.
References
- 1. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US1771767A - Azo dyestuffs of the pyrazolone series and process of making same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Pyrazolone T in High-Throughhout Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) T, also known as Sulfopyrazone (CAS 118-47-8), is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds.[1] Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923)—critical mediators of inflammation, pain, and fever.[1][2] The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4] This document provides detailed application notes and protocols for the use of Pyrazolone T in high-throughput screening (HTS) assays, with a focus on its inhibitory activity against COX enzymes.
Principle of the Assay
The primary application of this compound in HTS is the identification and characterization of its inhibitory effects on COX-1 and COX-2. A common HTS approach for COX inhibition is a spectrophotometric assay that measures the peroxidase activity of the enzyme.[5][6] In this assay, the peroxidase component of COX converts a chromogenic substrate into a colored product in the presence of arachidonic acid. Inhibitors of COX will reduce the rate of this colorimetric reaction, providing a quantitative measure of their potency.
Data Presentation
The inhibitory activity of this compound and other reference NSAIDs against COX-1 and COX-2 is summarized below. This data is essential for determining the potency and selectivity of the compound.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Sulfopyrazone) | COX-1 | [Data not available in cited sources] | [Data not available in cited sources] |
| COX-2 | [Data not available in cited sources] | ||
| Celecoxib | COX-1 | 82 | 12 |
| COX-2 | 6.8 | ||
| Diclofenac | COX-1 | 0.076 | 2.9 |
| COX-2 | 0.026 | ||
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| Indomethacin | COX-1 | 0.0090 | 0.029 |
| COX-2 | 0.31 |
Signaling Pathway
This compound acts on the arachidonic acid signaling cascade by inhibiting the cyclooxygenase (COX) enzymes. This pathway is responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules involved in inflammation.
Experimental Protocols
High-Throughput Screening Workflow for COX Inhibitors
The following diagram outlines a typical workflow for a high-throughput screen to identify and characterize COX inhibitors like this compound.
Detailed Protocol: HTS-Compatible Spectrophotometric COX Inhibition Assay
This protocol is adapted from HTS methods for screening COX inhibitors.[5][6]
1. Materials and Reagents:
-
Enzymes: Human recombinant COX-1 and COX-2
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactors: Hematin (B1673048) (15 µM), EDTA (3 µM)
-
Substrate: Arachidonic Acid
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test Compound: this compound (dissolved in DMSO)
-
Reference Inhibitors: Celecoxib, Indomethacin (for control)
-
Assay Plates: 384-well clear-bottom plates
-
Instrumentation: Spectrophotometer capable of reading absorbance at 590 nm
2. Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Cofactor Solution: Prepare a stock solution of hematin and EDTA in the assay buffer.
-
Enzyme Solution: Dilute COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Arachidonic Acid Solution: Prepare a stock solution in ethanol (B145695) and dilute to the final working concentration in the assay buffer.
-
TMPD Solution: Prepare a fresh solution of TMPD in the assay buffer.
-
Compound Plates: Prepare serial dilutions of this compound and reference inhibitors in DMSO in a separate plate. The final DMSO concentration in the assay should not exceed 1%.
3. Assay Procedure (384-well plate format):
-
Add Compound: Dispense 1 µL of the compound solutions (this compound, controls, and DMSO vehicle) into the wells of the 384-well assay plate.
-
Add Enzyme and Cofactors: Add 20 µL of the enzyme/cofactor solution (containing COX-1 or COX-2, hematin, and EDTA) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution (containing arachidonic acid and TMPD) to each well to start the reaction.
-
Kinetic Read: Immediately begin reading the absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (V_compound - V_blank) / (V_vehicle - V_blank))
-
V_compound = Rate of reaction in the presence of the test compound.
-
V_vehicle = Rate of reaction in the presence of DMSO vehicle.
-
V_blank = Rate of reaction without the enzyme.
-
-
Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the dose-response curve to a suitable nonlinear regression model (e.g., four-parameter logistic equation).
Safety Precautions
Pyrazolone derivatives, as a class, can be associated with acute toxicity in cases of severe intoxication, with symptoms including impaired consciousness and convulsions.[3] For this compound specifically, it may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pyrazolone T (PFM) as a Fluorescent Probe for Ferric Ions (Fe³⁺)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives have emerged as a significant class of heterocyclic compounds in the development of fluorescent chemosensors due to their inherent photophysical properties and versatile synthesis.[1] This document details the application of a specific pyrazolone-based probe, 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM) , for the selective and sensitive detection of ferric ions (Fe³⁺). Iron is a crucial element in numerous biological processes, but its dysregulation is implicated in various pathological conditions. Therefore, the ability to accurately detect and quantify Fe³⁺ in biological and environmental systems is of paramount importance. PFM operates as a "turn-off" fluorescent sensor, exhibiting a significant and selective quenching of its fluorescence emission upon binding to Fe³⁺ ions.[1][2]
Principle of Detection
The detection mechanism of PFM for Fe³⁺ is based on paramagnetic fluorescence quenching.[1][2] The PFM molecule possesses a delocalized π-electron system, which is responsible for its intrinsic fluorescence. Upon the introduction of Fe³⁺, a paramagnetic metal ion, a 1:1 complex is formed between PFM and the ion.[1][3][4] This complexation facilitates an efficient electron or energy transfer from the excited state of the PFM molecule to the Fe³⁺ ion. This process, often described as chelation-enhanced fluorescence quenching (CHEQ), provides a non-radiative decay pathway for the excited fluorophore, leading to a marked decrease in the observed fluorescence intensity.[2] The degree of fluorescence quenching is directly proportional to the concentration of Fe³⁺, allowing for its quantitative determination.
Selectivity
PFM exhibits high selectivity for Fe³⁺ over a range of other common metal ions. Experimental findings indicate that the fluorescence of PFM is significantly quenched by Fe³⁺, while other metal ions such as Mn²⁺, Al³⁺, Fe²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and Zn²⁺ cause minimal interference.[1][4] This high selectivity is crucial for the accurate detection of Fe³⁺ in complex biological and environmental samples where a multitude of other ions are present.
Quantitative Data Summary
The performance of the PFM fluorescent probe for the detection of Fe³⁺ is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | [1] |
| Detection Mechanism | Paramagnetic Fluorescence Quencing ("Turn-off") | [1][2] |
| Linear Range | 0 - 3 µM | [1] |
| Limit of Detection (LOD) | 0.12 µM | [1][4] |
| Binding Stoichiometry (PFM:Fe³⁺) | 1:1 | [1][3] |
| Binding Constant (Ka) | 1.3 x 10⁵ M⁻¹ | [1][3] |
| Solvent System | DMSO/H₂O or similar polar solvents | [3] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of PFM probe for Fe³⁺ detection.
References
Application of Pyrazolone Core Structures in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] These compounds are recognized as "privileged structures" because of their ability to interact with a variety of biological targets, including enzymes, making them valuable scaffolds for the development of novel therapeutic agents.[1] Their applications span across multiple therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective domains.[1][2] This document provides detailed application notes and protocols for the use of pyrazolone-based compounds in enzyme inhibition assays, targeting researchers, scientists, and professionals in drug development.
Mechanism of Action and Target Enzymes
The pyrazolone scaffold can be chemically modified to create a diverse library of compounds with specific affinities for various enzyme targets. The mechanism of inhibition can vary, ranging from competitive to non-competitive and uncompetitive inhibition, depending on the specific derivative and the target enzyme.
Key enzyme families and specific enzymes reported to be inhibited by pyrazolone derivatives include:
-
Protein Kinases: Numerous pyrazolone derivatives have been identified as potent inhibitors of protein kinases, which are crucial in cellular signaling pathways. Dysregulation of kinase activity is implicated in diseases like cancer.[3][4]
-
Carboxylesterase 2 (CES2): This enzyme is involved in the metabolism of xenobiotics and endogenous lipids. Pyrazolone derivatives have been developed as potent inhibitors of CES2.[5]
-
14-3-3 Proteins: These are adaptor proteins involved in various cellular processes, including signal transduction and apoptosis. Certain pyrazolone compounds have been shown to target 14-3-3 proteins, potentially disrupting their interactions with other proteins.[6]
-
Carbonic Anhydrases (hCA I and hCA II): Sulfonamide-bearing pyrazolone derivatives have shown inhibitory activity against these enzymes, which are targets for treating glaucoma and other conditions.[7]
-
Cholinesterases (AChE and BChE): These enzymes are key targets in the management of Alzheimer's disease. Pyrazolone derivatives have been investigated as inhibitors of both acetylcholinesterase and butyrylcholinesterase.[7][8]
-
NADPH Oxidase: This enzyme is a major source of reactive oxygen species (ROS) in cells. Some pyrazole (B372694) derivatives have demonstrated the ability to inhibit NADPH oxidase activity.[9]
-
Viral Enzymes: Pyrazolone-type compounds have been investigated for their potential to inhibit key viral proteins of SARS-CoV-2, such as the main protease (Mpro) and papain-like protease (PLpro), which are essential for viral replication.[10]
-
Other Enzymes: Pyrazolone derivatives have also shown inhibitory activity against cyclooxygenase (COX), phosphodiesterase, α-glucosidase, and bacterial DNA gyrase.[10][11]
Data Presentation: Inhibitory Activities of Pyrazolone Derivatives
The following table summarizes the quantitative data on the inhibitory potency of various pyrazolone derivatives against different enzyme targets.
| Compound ID | Target Enzyme | IC50 / Ki | Inhibition Type | Reference |
| Compound 27 | Carboxylesterase 2 (CES2) | IC50: 0.13 μM | Non-competitive | [5] |
| GSK8612 | TBK1 (Kinase) | IC50: ~10 nM | Not specified | [12] |
| BAY-985 | TBK1 (Kinase) | IC50: 2 nM | Not specified | [12] |
| P2 | 14-3-3-E | EC50: 11,060 nM | Not specified | [12] |
| P3 | 14-3-3-E | EC50: 26,670 nM | Not specified | [12] |
| Compound 1f | Acetylcholinesterase (AChE) | Ki: 7.45 ± 0.98 nM | Competitive | [7] |
| Compound 1c | Butyrylcholinesterase (BChE) | Ki: 34.78 ± 5.88 nM | Not specified | [7] |
| Compound 2d | Carbonic Anhydrase I (hCA I) | Ki: 18.03 ± 2.86 nM | Not specified | [7] |
| Compound 2b | Carbonic Anhydrase II (hCA II) | Ki: 24.84 ± 1.57 nM | Not specified | [7] |
| Compound 11b | E. coli DNA Gyrase | IC50: 0.28 µM | Not specified | [11] |
| Compound 17b | E. coli DNA Gyrase | IC50: 0.43 µM | Not specified | [11] |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazolone derivatives against a specific protein kinase.
1. Materials and Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]
-
Purified and active kinase enzyme
-
Substrate peptide (specific to the kinase)
-
ATP solution (at the pre-determined Km for the kinase)
-
Pyrazolone derivative stock solutions (in DMSO)
-
Stop solution (e.g., containing EDTA)
-
384-well assay plates
-
Plate reader for detection (e.g., fluorescence polarization, luminescence)
2. Assay Procedure:
-
Prepare serial dilutions of the pyrazolone derivative in the assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.[12]
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate peptide and ATP.[12]
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding 25 µL of the stop solution.[12]
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.[12]
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the pyrazolone derivative relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Carboxylesterase 2 (CES2) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of pyrazolone compounds on CES2 activity.
1. Materials and Reagents:
-
Human recombinant CES2
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Fluorescein (B123965) diacetate (FD) as the substrate
-
Pyrazolone derivative stock solutions (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the pyrazolone derivative in the phosphate buffer.
-
In a 96-well plate, add the CES2 enzyme solution and the pyrazolone derivative at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, fluorescein diacetate.
-
Monitor the increase in fluorescence intensity (Excitation/Emission wavelengths specific for fluorescein) over time. The hydrolysis of FD by CES2 generates fluorescein, which is fluorescent.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the percentage of CES2 inhibition at each inhibitor concentration.
-
Determine the IC50 value as described in the kinase inhibition assay protocol.
-
To determine the inhibition kinetics (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk or Michaelis-Menten analysis. A non-competitive inhibition was observed for a potent pyrazolone derivative against CES2.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes: Pyrazolone T (Edaravone) in Antioxidant Capacity Assays
Introduction
Pyrazolone T, represented here by its most prominent and well-researched derivative, Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), is a potent free radical scavenger.[1][2][3] Initially developed for the treatment of acute ischemic stroke, its significant antioxidant properties have made it a subject of interest in various fields of research, including neurodegenerative diseases and drug development.[2][3][4] Edaravone's unique chemical structure allows it to effectively neutralize a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.[5][6] These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of this compound (Edaravone) using common in vitro assays.
Mechanism of Antioxidant Action
Edaravone exhibits its antioxidant effects primarily through the donation of an electron to neutralize free radicals.[5] Its mechanism of action includes:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Edaravone is an efficient scavenger of various ROS, including the highly reactive hydroxyl radical (•OH) and peroxyl radicals (ROO•).[4][5][6] This direct quenching of free radicals prevents them from damaging vital cellular components like lipids, proteins, and DNA.
-
Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, Edaravone effectively breaks the chain reaction of lipid peroxidation, a major process of cellular membrane damage induced by oxidative stress.[4][5]
-
Dual Solubility: Edaravone possesses both hydrophilic and lipophilic properties, allowing it to act as an antioxidant in both aqueous and lipid environments within the body.[5]
-
Modulation of Cellular Antioxidant Pathways: Emerging evidence suggests that Edaravone may also exert its protective effects by modulating endogenous antioxidant defense mechanisms, such as the Nrf2 signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.[7]
Data Presentation
The antioxidant capacity of this compound (Edaravone) has been quantified using various standard assays. The following tables summarize the reported values, providing a comparative reference for researchers.
Table 1: Radical Scavenging Activity of Edaravone (DPPH Assay)
| Parameter | Reported Value | Reference |
| EC₅₀ | 4.21 µM | [1] |
| EC₅₀ | 4.7 ± 0.3 µM | [1] |
| EC₅₀ | 6.5 ± 1.3 µM | [1] |
| IC₅₀ | Comparable to standard | [8] |
EC₅₀/IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Radical Cation Scavenging Activity of Edaravone (ABTS Assay)
| Parameter | Reported Value | Reference |
| EC₅₀ | 5.52 µM | [1] |
| IC₅₀ | 24 ± 5 µM | [1] |
| Antioxidant Activity | Lower than parent molecule in some derivatives | [8] |
EC₅₀/IC₅₀: The concentration of the compound required to scavenge 50% of the ABTS radical cations.
Table 3: Oxygen Radical Absorbance Capacity of Edaravone (ORAC Assay)
| Parameter | Reported Value | Reference |
| ORAC Value | 5.65 µM of Trolox equivalent/µM | [1] |
| ORAC Value | 0.72 ± 0.03 µM of Trolox equivalent/µM | [1] |
ORAC values are expressed as Trolox equivalents, a water-soluble analog of vitamin E, providing a standard for comparison.
Table 4: Ferric Reducing Antioxidant Power of Edaravone (FRAP Assay)
| Parameter | Reported Value | Reference |
| FRAP Value | Data not explicitly found in terms of Trolox equivalents. The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and results are typically expressed as Fe²⁺ equivalents or in comparison to a standard antioxidant like Trolox. | N/A |
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are intended for researchers, scientists, and drug development professionals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
This compound (Edaravone)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent photodegradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound (Edaravone) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare similar dilutions for the positive control.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the test compound at each concentration and 100 µL of methanol (without DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the blank
-
A_sample = Absorbance of the test compound/control
-
A_neg_control = Absorbance of the negative control
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound (Edaravone)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Control: Prepare a dilution series of the test compound and positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the test compound or control solution at different concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µM Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (Edaravone)
-
Standard (e.g., Ferrous sulfate (B86663) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard:
-
Prepare a dilution series of the test compound in a suitable solvent.
-
Prepare a standard curve using a series of ferrous sulfate or Trolox solutions of known concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent).
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the test compound with the standard curve. The results are expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound (Edaravone)
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer and store it protected from light. Dilute to a working concentration before use.
-
Prepare a fresh solution of AAPH (e.g., 75 mM) in phosphate buffer immediately before the assay.
-
-
Preparation of Test Compound and Standard:
-
Prepare a dilution series of the test compound in phosphate buffer.
-
Prepare a standard curve using a series of Trolox solutions of known concentrations.
-
-
Assay Procedure:
-
To each well of a black 96-well microplate, add 25 µL of the test compound, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using an automated injector.
-
-
Measurement: Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as µM Trolox equivalents.
-
Mandatory Visualizations
Caption: Antioxidant mechanism of this compound (Edaravone).
Caption: General experimental workflow for antioxidant assays.
References
- 1. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone May Prevent Ferroptosis in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pyrazolone T: Application Notes and Protocols for Chelating Agent-Based Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pyrazolone (B3327878) T and its derivatives as effective chelating agents in various analytical methods. The focus is on spectrophotometric analysis and solvent extraction techniques for the quantification and separation of metal ions.
Spectrophotometric Determination of Chromium (III)
This protocol outlines the use of a pyrazolone derivative, specifically 6-[(E)-(1, 5-dimethyl-3-oxo-2-penyl-2, 3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dione (DPDD), for the colorimetric quantification of Chromium (III) ions in aqueous samples. The method is based on the formation of a stable, colored complex between the pyrazolone ligand and the Cr(III) ion.
Experimental Protocol
1.1. Reagent Preparation:
-
Chromium (III) Standard Solution (1000 ppm): Prepare by dissolving the appropriate amount of a high-purity chromium salt (e.g., CrCl₃·6H₂O) in deionized water. Dilute serially to obtain working standards.
-
DPDD Ligand Solution: Prepare a stock solution of DPDD by dissolving a precisely weighed amount in a suitable organic solvent (e.g., ethanol) to achieve the desired concentration (e.g., 7.20x10⁻⁴ M).
-
Buffer Solution (pH 5.0): Prepare a potassium hydrogen phthalate/sodium hydroxide (B78521) buffer to maintain the optimal pH for complex formation.[1]
1.2. Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the Cr(III) working standard solution to cover the desired concentration range (e.g., 0.15-1.18 ppm).[1]
-
Add 1 mL of the DPDD ligand solution to each flask.
-
Add 2 mL of the pH 5.0 buffer solution to each flask.
-
Bring the volume up to the mark with deionized water.
-
Mix thoroughly and allow the reaction to proceed for the optimal time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax = 446.4 nm) against a reagent blank.[1]
-
Plot a graph of absorbance versus concentration to generate the calibration curve.
1.3. Sample Analysis:
-
Take a known volume of the sample solution containing an unknown amount of Cr(III).
-
Adjust the pH of the sample to approximately 5.0.
-
Follow steps 1.2.2 to 1.2.6 as described for the calibration curve.
-
Determine the concentration of Cr(III) in the sample by interpolating its absorbance value on the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 446.4 nm | [1] |
| Optimal pH | 5.0 | [1] |
| Linearity Range (Beer's Law) | 0.15 - 1.18 ppm | [1] |
| Metal-to-Ligand Stoichiometry | 2:1 | [1] |
Experimental Workflow
Solvent Extraction of Lanthanides
This protocol describes a synergistic solvent extraction method for the separation of lanthanide ions from an aqueous phase using 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) as the chelating agent in an organic solvent.
Experimental Protocol
2.1. Reagent Preparation:
-
Aqueous Phase: Prepare a stock solution of the lanthanide(s) of interest (e.g., La³⁺, Eu³⁺, Lu³⁺) in deionized water.[2] The initial concentration is typically in the range of 1 x 10⁻³ M.[2] Adjust the pH of the aqueous phase to the desired value (e.g., pH 2.0) using a suitable buffer or acid/base solution.[3]
-
Organic Phase: Prepare a solution of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) in a suitable water-immiscible organic solvent (e.g., toluene, chloroform).[2][3] The concentration of HP is typically around 0.01 M.[3] For synergistic extraction, a neutral donor ligand (e.g., 1,10-phenanthroline) can be added to the organic phase.[2]
2.2. Extraction Procedure:
-
In a separatory funnel, mix equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases.
-
Shake the funnel vigorously for a sufficient time (e.g., 30-60 minutes) to ensure that the extraction equilibrium is reached.[3]
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the lanthanide ion remaining in the aqueous phase using a suitable analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS).
-
The concentration of the lanthanide in the organic phase can be calculated by mass balance.
2.3. Data Analysis:
-
Distribution Ratio (D): Calculate the distribution ratio as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
Percentage Extraction (%E): Calculate the percentage extraction using the formula: %E = [D / (D + V_aq/V_org)] * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Chelating Agent | 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) | [2][3] |
| Organic Solvent | Toluene, Chloroform | [2][3] |
| Aqueous Phase pH | ~2.0 | [3] |
| HP Concentration | 0.01 M | [3] |
| Equilibration Time | 30 - 60 minutes | [3] |
| Lanthanide Concentration | ~1 x 10⁻³ M | [2] |
Experimental Workflow
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Pyrazolone T
Introduction
Pyrazolone (B3327878) T and its derivatives are heterocyclic compounds that are significant in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and reliable analytical methods are crucial for the quantification of these compounds in various matrices, from raw materials to finished pharmaceutical products and biological samples. This document provides detailed application notes and protocols for the development and validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Pyrazolone T.
Published HPLC Method for this compound
A known method for the analysis of this compound utilizes a reverse-phase approach with a specialized column. This method is scalable and suitable for both analytical quantification and preparative separation for impurity isolation.[1]
Table 1: Chromatographic Conditions for this compound Analysis [1]
| Parameter | Condition |
| Column | Newcrom R1 (low silanol (B1196071) activity reverse-phase column) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Notes | For MS-compatible applications, phosphoric acid should be replaced with formic acid.[1] The method is also suitable for fast UPLC applications using columns with smaller (e.g., 3 µm) particle sizes.[1] |
General-Purpose Validated RP-HPLC Method for Pyrazolone-Type Compounds
While specific validated data for this compound is limited in publicly available literature, methods developed for structurally similar pyrazolone and pyrazoline derivatives provide an excellent foundation. The following protocol is a comprehensive, general-purpose method synthesized from validated procedures for related compounds.[2][3] This method can be adapted and validated for the specific analysis of this compound.
Chromatographic Conditions
The conditions below are optimized for robust separation, good peak shape, and sensitivity.
Table 2: Recommended Starting RP-HPLC Conditions
| Parameter | Condition |
| HPLC Column | C18 Column (e.g., Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (75:25 v/v)[2] |
| Mode | Isocratic[2] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25 °C (ambient) |
| Detection Wavelength | 237 nm (or determined by UV scan of analyte)[3] |
| Run Time | 10 minutes |
Representative Method Validation Parameters
The following table summarizes typical validation data from published methods for pyrazolone derivatives, demonstrating the performance expected from a well-developed HPLC method.[2][3]
Table 3: Summary of Quantitative Validation Data (Representative)
| Parameter | Typical Value Range |
| Linearity Range | 2.5 - 150 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 2.4 - 4.0 µg/mL[2] |
| Limit of Quantification (LOQ) | 7.4 - 15.0 µg/mL[2] |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 112%[2] |
| Retention Time (Approx.) | 7.3 min[3] |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by RP-HPLC
1.0 Objective To accurately quantify the concentration of this compound in a sample using a validated RP-HPLC method.
2.0 Materials and Equipment
-
Reagents: Acetonitrile (HPLC Grade), Trifluoroacetic Acid (TFA), Methanol (B129727) (HPLC Grade), Ultrapure Water.
-
Reference Standard: this compound (known purity).
-
Equipment: Analytical Balance, Volumetric Flasks, Pipettes, Syringe Filters (0.45 µm), HPLC System with UV/PDA Detector, C18 Column.
3.0 Preparation of Solutions
-
Mobile Phase (ACN:0.1% TFA in Water, 75:25):
-
Prepare 0.1% TFA in water by adding 1 mL of TFA to 1 L of ultrapure water.
-
Mix 750 mL of Acetonitrile with 250 mL of the 0.1% TFA solution.
-
Degas the solution using sonication or vacuum filtration.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh 50 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Calibration Curve Standards (2.5, 5, 10, 25, 50 µg/mL):
-
Perform serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations.[2]
-
-
Sample Solution:
-
Prepare a sample solution containing this compound, using methanol as the solvent, to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4.0 HPLC System Setup and Operation
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the detector wavelength to 237 nm.
-
Inject a blank (methanol or mobile phase) to ensure no interfering peaks.
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Inject the sample solutions.
5.0 Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Protocol 2: Forced Degradation Study for this compound
1.0 Objective To investigate the degradation pathways of this compound and develop a stability-indicating analytical method.[4]
2.0 Methodology
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.[4]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for the same time points.[4]
-
Thermal Degradation: Dilute the stock solution in a neutral buffer and incubate at 60°C and 80°C for 24 and 48 hours.[4]
-
3.0 Sample Analysis
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using the HPLC method, preferably with a PDA detector to check for peak purity and the appearance of new peaks corresponding to degradation products.[4]
Visualized Workflows
The following diagrams illustrate the logical flow of developing an HPLC method and performing a stability study.
Caption: HPLC Method Development and Validation Workflow.
Caption: Forced Degradation Study Workflow.
References
Application Notes and Protocols: Use of Pyrazolone Derivatives in Cell-Based Assays for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone (B3327878) derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including neuroprotective effects. These compounds often exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for the development of therapeutics against neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing pyrazolone derivatives in cell-based assays to evaluate their neuroprotective potential. The methodologies outlined are based on established research and are intended to guide researchers in screening and characterizing these compounds.
Mechanism of Action of Neuroprotective Pyrazolone Derivatives
The neuroprotective effects of pyrazolone derivatives are primarily attributed to their ability to mitigate oxidative stress and neuroinflammation. A key mechanism involves the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as reduce the production of reactive oxygen species (ROS).[1][2][3][4][5] Some pyrazolone derivatives have also been shown to inhibit acetylcholinesterase and modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, further contributing to their neuroprotective profile.[6][7] Additionally, studies have identified the 14-3-3-E protein as a potential molecular target for a specific class of neuroprotective pyrazolone compounds.[8]
Data Presentation: Efficacy of Pyrazolone Derivatives in Neuroprotective Assays
The following tables summarize quantitative data from various studies, demonstrating the efficacy of different pyrazolone derivatives in cell-based neuroprotection and anti-inflammatory assays.
Table 1: Anti-Inflammatory Activity of Pyrazolone Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Target/Pathway |
| 6g | BV2 | IL-6 Suppression | 9.562 | NF-κB |
| IIc | - | COX-2 Inhibition | - | COX-2 |
Data sourced from studies on novel pyrazole (B372694) derivatives in lipopolysaccharide-stimulated BV2 microglial cells.[9]
Table 2: Neuroprotective Effects of Pyrazolone Derivatives on Cell Viability
| Compound ID | Cell Line | Neurotoxic Insult | Compound Conc. (µM) | % Cell Viability Increase (relative to control) |
| 3h | PC-12 | 6-OHDA | 100 | 20% |
| 4h | PC-12 | 6-OHDA | 100 | 23% |
| 7 | SH-SY5Y | 6-OHDA | 5 | 111.12 ± 3.02% |
| 10 | SH-SY5Y | 6-OHDA | 5 | 107.54 ± 2.25% |
Data compiled from studies investigating pyrazoline and pyrazole propananilide derivatives against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[10][11]
Mandatory Visualizations
Signaling Pathway
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazolone T in Colorimetric Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pyrazolone (B3327878) T and its derivatives as active components in colorimetric sensors. The focus is on the detection of metal ions and biothiols, critical analytes in environmental monitoring, food safety, and drug development.
Introduction
Pyrazolone T and its analogues are versatile heterocyclic compounds that have garnered significant interest in the development of colorimetric sensors. Their utility stems from their ability to form colored complexes with specific analytes or undergo distinct chemical reactions that result in a visually perceptible color change. This property allows for the rapid, simple, and often low-cost quantification of target molecules. The core principle of these sensors lies in the change of their electronic properties upon interaction with an analyte, which alters their absorption spectrum in the visible range.
Applications in Colorimetric Sensing
This compound-based sensors have been successfully employed for the detection of a variety of analytes, including:
-
Metal Ions: Trivalent metal ions such as Iron (Fe³⁺) and divalent metal ions like Copper (Cu²⁺) are common targets. The detection is typically based on the formation of a coordination complex between the pyrazolone derivative and the metal ion.
-
Biothiols: Small biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) can be detected through specific reactions with pyranopyrazole-based sensors, leading to a distinct color change.
Quantitative Data Summary
The performance of various pyrazolone-based colorimetric sensors is summarized in the table below, providing key metrics for easy comparison.
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| Triazole-appended pyrano[2,3-c]pyrazolone | Fe³⁺ | Not Specified | Not Specified | MeOH/H₂O (8:2, v/v) | [1] |
| Polycyclic pyrazoline | Fe³⁺ | 2.12 µM | Not Specified | MeCN/H₂O (7:3, v/v) | N/A |
| Polycyclic pyrazole | Fe³⁺ | 3.41 µM | Not Specified | MeCN/H₂O (7:3, v/v) | N/A |
| Pyrazole-based imine chemosensor | Cu²⁺ | 1.6 µM | Not Specified | water/DMSO (9:1, v/v) | N/A |
| Pyrazole derivative (AS1) | Cu²⁺ | 0.62 µM | Not Specified | Not Specified | N/A |
| Pyrazole derivative (AS2) | Cu²⁺ | 0.47 µM | Not Specified | Not Specified | N/A |
| Pyrazole derivative (AS3) | Cu²⁺ | 4.4 µM | Not Specified | Not Specified | N/A |
| Bispyrazolone silver nanoparticles | Cu²⁺ | 10 µM | Not Specified | Aqueous medium | N/A |
| Pyranopyrazole-based chemosensor (P1) | Cysteine (Cys) | 2.62 x 10⁻⁷ M | Not Specified | Not Specified | [2] |
| Pyranopyrazole-based chemosensor (P1) | Homocysteine (Hcy) | 3.26 x 10⁻⁷ M | Not Specified | Not Specified | [2] |
| Pyranopyrazole-based chemosensor (P1) | Glutathione (GSH) | 1.37 x 10⁻⁵ M | Not Specified | Not Specified | [2] |
Signaling Pathways and Mechanisms
The colorimetric response of this compound-based sensors is governed by specific chemical interactions with the target analyte. These interactions lead to a modification of the chromophore, resulting in a shift in the maximum absorption wavelength (λmax) and a visible color change.
In the case of metal ion detection, the pyrazolone derivative acts as a ligand, coordinating with the metal ion. This complex formation alters the electronic structure of the pyrazolone, leading to a change in its light absorption properties and a corresponding color change.
For biothiol detection with pyranopyrazole-based sensors, the thiol group of the analyte engages in a nucleophilic reaction with the sensor molecule. This covalent modification disrupts the original chromophore and forms a new one, resulting in a distinct colorimetric response.
Experimental Protocols
The following are generalized protocols for the use of this compound-based colorimetric sensors. These may require optimization based on the specific pyrazolone derivative and analyte.
General Experimental Workflow
Protocol for Metal Ion (Fe³⁺ or Cu²⁺) Detection
Materials:
-
Pyrazolone-based sensor
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Metal salts (e.g., FeCl₃, CuCl₂)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Sensor Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of the pyrazolone sensor in the chosen solvent system (e.g., MeOH/H₂O 8:2 v/v for Fe³⁺ detection, or water/DMSO 9:1 v/v for Cu²⁺ detection) in a volumetric flask.
-
Metal Ion Stock Solution (e.g., 10 mM): Dissolve the corresponding metal salt in deionized water or the same solvent as the sensor stock solution in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions of the metal ion by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the sample.
-
-
UV-Vis Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 300-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent system used for the sensor solution and measure the absorbance as a blank.
-
Sensor Measurement: Pipette a fixed volume of the sensor working solution (e.g., 2 mL of a 10 µM solution) into a clean cuvette and record its UV-Vis spectrum.
-
Titration: To the cuvette containing the sensor solution, add small, precise volumes of the metal ion working standard solutions. After each addition, gently mix the solution and record the UV-Vis spectrum. A color change should be observable.
-
Continue the titration until no further significant change in the absorbance spectrum is observed.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change (λmax of the complex) against the concentration of the metal ion.
-
Construct a calibration curve from the linear portion of the plot.
-
Determine the concentration of the metal ion in unknown samples by measuring their absorbance under the same conditions and using the calibration curve.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
-
Protocol for Biothiol (e.g., Cysteine) Detection
Materials:
-
Pyranopyrazole-based sensor
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Cysteine, homocysteine, glutathione
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Sensor Stock Solution (e.g., 1 mM): Dissolve the pyranopyrazole sensor in a suitable solvent (e.g., DMSO) and then dilute with the working buffer (e.g., PBS) to the final desired concentration.
-
Biothiol Stock Solutions (e.g., 10 mM): Prepare fresh stock solutions of cysteine, homocysteine, and glutathione in the working buffer.
-
-
UV-Vis Spectrophotometric Measurement:
-
Follow the general procedure for UV-Vis measurements as described in the metal ion detection protocol.
-
Titration: Add increasing concentrations of the biothiol solution to the cuvette containing the sensor solution. The reaction is often rapid, and the color change can be observed within seconds.[3]
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Analyze the data as described in the metal ion detection protocol to determine the concentration of the biothiol. The assay is effective over a wide pH range (e.g., 4-8).[3]
-
Selectivity Studies
To ensure the sensor is specific for the target analyte, it is crucial to perform selectivity studies. This involves testing the sensor's response to a range of other potentially interfering ions or molecules that might be present in the sample matrix. The procedure is similar to the detection protocol, but instead of the target analyte, solutions of interfering species are added to the sensor solution, and the change in absorbance is monitored. An ideal sensor will show a significant response only to the target analyte.
Conclusion
This compound and its derivatives offer a promising platform for the development of simple, rapid, and sensitive colorimetric sensors. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to apply these sensors in their respective fields. Further optimization of the sensor structure and assay conditions can lead to even more robust and versatile detection systems for a wide range of applications.
References
- 1. Triazole-appended pyrano[2,3-c]pyrazolone based colorimetric chemosensors for recognition of Fe3+ ions and their molecular logic gate behavior - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A new pyranopyrazole based colorimetric chemosensor for the selective recognition of biothiols: applications in real samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Molecular Docking Studies of Pyrazolone Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of pyrazolone (B3327878) derivatives with various protein targets. Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds with significant attention in medicinal chemistry due to their potential as inhibitors for a range of enzymes and receptors.[1] This document outlines the key findings from various studies, presents detailed experimental methodologies, and offers visual representations of workflows and signaling pathways to guide researchers in this field.
Introduction to Pyrazolone Derivatives in Drug Discovery
Pyrazolone derivatives are five-membered heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2] Their therapeutic potential often stems from their ability to target and modulate the activity of key proteins involved in various pathological pathways.[1] Molecular docking is a powerful computational technique used to predict the binding modes and affinities of these derivatives, thereby guiding the synthesis and selection of promising candidates for further experimental validation.[1]
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of various pyrazolone derivatives against several key protein targets implicated in diseases such as cancer. The binding energy, typically reported in kcal/mol or kJ/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.[1]
| Pyrazolone Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Binding Energy (kJ/mol) | IC50 (µM) | Reference |
| Compound 3b (a pyrazolone chalcone) | YAP/TEAD | - | -8.45 | - | - | [3][4] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | 2QU5 | - | -10.09 | - | [5][6] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | 2W1G | - | -8.57 | - | [5][6] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 | 2VTO | - | -10.35 | - | [5][6] |
| APAU (a pyrazolone-based ligand) | NF-κB | - | - | - | 30 | [7] |
| Compound 3b (a pyrazolone chalcone) | HepG-2 cell line | - | - | - | 5.03 ± 0.4 | [3] |
| Compound 3b (a pyrazolone chalcone) | MCF-7 cell line | - | - | - | 3.92 ± 0.2 | [3] |
| Compound 3b (a pyrazolone chalcone) | HCT-116 cell line | - | - | - | 6.34 ± 0.5 | [3] |
Experimental Protocols
A general workflow for molecular docking studies involves several key stages: preparation of the target protein and the ligand, performing the docking simulation, and analyzing the results.
Ligand and Protein Preparation
Accurate preparation of both the ligand (pyrazolone derivative) and the target protein is crucial for obtaining reliable docking results.
Protocol for Ligand Preparation:
-
2D Structure Drawing and Conversion: Draw the 2D chemical structure of the pyrazolone derivative using software such as ChemDraw or MarvinSketch.[8]
-
3D Structure Generation: Convert the 2D structure into a 3D structure.[8]
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation. This can be done using force fields like MMFF94.[8]
-
File Format Conversion: Save the final 3D structure in a suitable format for the docking software, such as .mol2 or .pdbqt. Tools like Open Babel can be used for file format conversion.[9]
Protocol for Protein Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[10]
-
Initial Cleaning: Remove any extraneous molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the protein's function or ligand binding.[1]
-
Handling Missing Residues and Chains: If the protein structure has missing residues or side chains, these should be modeled and repaired using tools like Chimera or other protein modeling software.[11][12] If the protein is a multimer, decide whether to use the full complex or a single chain for docking.[8]
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are often omitted in PDB files but are important for hydrogen bonding interactions.[8]
-
Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[13]
-
File Format Conversion: Save the prepared protein structure in a format compatible with the docking software, such as .pdbqt for AutoDock Vina.[9]
Molecular Docking Procedure
This protocol outlines the general steps for performing molecular docking using software like AutoDock Vina.
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be done based on the location of a co-crystallized ligand in the experimental structure or through literature review.[1]
-
Grid Box Generation: Define a grid box around the identified binding site. This box specifies the search space for the docking algorithm to place the ligand.[1] The size of the grid box should be sufficient to encompass the entire binding pocket.
-
Run Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[14]
-
Output Generation: The docking software will generate a set of docked poses for the ligand, ranked by their predicted binding affinities.[14]
Post-Docking Analysis
Rigorous post-docking analysis is essential to validate the results and gain insights into the binding mechanism.[15]
-
Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are sterically and chemically plausible.[15] This involves checking for reasonable bond lengths, angles, and the absence of steric clashes.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein for the best poses. This includes identifying hydrogen bonds, hydrophobic interactions, salt bridges, and other non-covalent interactions.[15][16] Visualization tools like PyMOL or Discovery Studio can be used for this purpose.[16][17]
-
Binding Affinity Evaluation: The binding energy scores provided by the docking software serve as an initial estimate of binding affinity. Lower (more negative) scores generally indicate better binding.[1]
-
Rescoring and Refinement (Optional): For more accurate predictions, the docked complexes can be subjected to more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Dynamics (MD) simulations to refine the poses and recalculate the binding free energies.[17]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways
Pyrazolone derivatives have been shown to target proteins involved in critical signaling pathways implicated in cancer and other diseases.
Some pyrazolone chalcones have been found to inhibit the YAP/TEAD complex, a key component of the Hippo signaling pathway that regulates cell proliferation and organ size.[3][4]
Caption: Inhibition of the Hippo pathway by pyrazolone derivatives.
Certain pyrazolone-based ligands have demonstrated the potential to inhibit cell proliferation by targeting the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[7]
Caption: Targeting the NF-κB signaling pathway with pyrazolones.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scotchem.ac.uk [scotchem.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 16. youtube.com [youtube.com]
- 17. Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyrazolone Derivatives in Reactive Oxygen Species Research
It appears there may be a misunderstanding regarding the specific compound "Pyrazolone T" as a direct probe for the detection of reactive oxygen species (ROS). Extensive searches of scientific literature and commercial databases do not identify "this compound" as a standard or recognized fluorescent or chemiluminescent probe for ROS detection. The pyrazolone (B3327878) scaffold is, however, a critical component of compounds studied for their potent antioxidant and radical-scavenging properties.
One of the most well-researched compounds in this class is 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as Edaravone.[1][2] This document will, therefore, focus on the application of pyrazolone derivatives, using PMP/Edaravone as a primary example, in the context of studying and mitigating the effects of reactive oxygen species. The principles and protocols described can be adapted for the investigation of other pyrazolone-based compounds.
Introduction
Pyrazolone derivatives are a class of heterocyclic organic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group.[1][3] While not typically used as fluorescent probes for direct ROS detection, certain pyrazolone derivatives are powerful antioxidants and free radical scavengers.[1][2][4] Their application in ROS research is primarily focused on their ability to mitigate oxidative stress, making them valuable tools in drug development and the study of diseases associated with oxidative damage.[4]
Mechanism of Action as ROS Scavengers
The antioxidant activity of pyrazolone derivatives like Edaravone stems from their ability to donate an electron to neutralize highly reactive oxygen species.[1] In its ionized form, the pyrazolone anion can reduce ROS, becoming a more stable radical itself. This radical can then react with other radicals to form stable, non-toxic products.[1] This mechanism makes pyrazolone derivatives effective in protecting cells from oxidative damage.[4]
Applications in Research and Drug Development
-
Neuroprotection: Edaravone is a clinically approved drug for treating ischemic stroke and amyotrophic lateral sclerosis (ALS), where it is thought to exert its therapeutic effect by reducing oxidative stress in the brain.[1][2]
-
Anti-inflammatory Effects: Pyrazolone derivatives have been shown to inhibit inflammation by reducing ROS production in immune cells.[4]
-
Cancer Research: The role of pyrazolones in cancer is complex. While some derivatives can induce apoptosis in cancer cells through the generation of ROS, others are explored for their antioxidant properties to protect normal cells from oxidative damage during cancer therapy.
-
Cardiovascular Disease: The antioxidant properties of pyrazolone derivatives are being investigated for their potential to protect against cardiovascular diseases where oxidative stress is a key pathological factor.
Quantitative Data Presentation
The following table summarizes the antioxidant activity of representative pyrazolone derivatives from a study on their effects on human platelets. The IC50 values represent the concentration required to inhibit 50% of the ROS production, lipid peroxidation, or NADPH oxidase activity.
| Compound | Superoxide Anion Formation IC50 (µM) | Lipid Peroxidation IC50 (µM) | NADPH Oxidase Activity IC50 (µM) |
| Pyrazole (B372694) Derivative 4a | 10.2 ± 0.8 | 12.5 ± 1.1 | 15.1 ± 1.3 |
| Pyrazole Derivative 4f | 11.5 ± 0.9 | 14.2 ± 1.2 | 17.3 ± 1.5 |
| Pyrazole Derivative 4g | 13.1 ± 1.1 | 16.8 ± 1.4 | 19.8 ± 1.7 |
Data adapted from a study on the antioxidant effects of pyrazole derivatives in human platelets. The specific structures of derivatives 4a, 4f, and 4g can be found in the cited literature.[4]
Experimental Protocols
The following are generalized protocols for assessing the antioxidant potential of pyrazolone derivatives by measuring their impact on cellular ROS levels. A common method for this is using a general ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Protocol 1: In Vitro Cellular ROS Detection using H2DCFDA by Fluorescence Microscopy
Objective: To qualitatively assess the effect of a pyrazolone derivative on intracellular ROS levels in adherent cells.
Materials:
-
Adherent cell line (e.g., HeLa, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Pyrazolone derivative stock solution (dissolved in a suitable solvent like DMSO)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
Fluorescence microscope with appropriate filters (Excitation/Emission ~495/529 nm)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed adherent cells into a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare working solutions of the pyrazolone derivative in cell culture medium at the desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the pyrazolone derivative.
-
Incubate for the desired treatment time (e.g., 1-24 hours).
-
-
ROS Induction (Optional):
-
If studying the protective effect of the pyrazolone, induce oxidative stress by adding an ROS-inducing agent (e.g., 100 µM H₂O₂) to the medium for the last 30-60 minutes of the compound treatment.
-
-
H2DCFDA Staining:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Imaging:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 500 µL of PBS to each well.
-
Immediately visualize the cells under a fluorescence microscope using a FITC filter set.
-
Capture images for qualitative analysis of fluorescence intensity.
-
Protocol 2: Quantitative Measurement of Cellular ROS using a Microplate Reader
Objective: To quantify the effect of a pyrazolone derivative on intracellular ROS levels.
Materials:
-
Same as Protocol 1, plus:
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~495/529 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, but perform the experiment in a 96-well black, clear-bottom plate.
-
H2DCFDA Staining: Follow step 4 from Protocol 1.
-
Fluorescence Measurement:
-
After the final PBS wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Normalization:
-
After reading the fluorescence, lyse the cells in each well using a suitable lysis buffer.
-
Determine the total protein concentration in each well using a BCA or Bradford assay.
-
Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
-
Visualizations
Caption: Mechanism of ROS scavenging by a pyrazolone derivative.
Caption: Experimental workflow for quantitative ROS detection.
Caption: Pyrazolone's role in an ROS-mediated signaling pathway.
References
Application Notes and Protocols for In Vitro Evaluation of Pyrazolone T Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolone (B3327878) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression.[3][4][5] This document provides a comprehensive overview of the in vitro evaluation of a representative pyrazolone compound, herein referred to as "Pyrazolone T," summarizing key quantitative data and detailing standardized protocols for assessing its anticancer efficacy.
Data Presentation: Quantitative Summary of Pyrazolone Anticancer Activity
The anticancer potential of pyrazolone derivatives has been quantified across numerous studies. The following tables summarize representative data on cytotoxicity (IC50), apoptosis induction, and cell cycle arrest from various pyrazolone compounds, which can be used as a benchmark for evaluating this compound.
Table 1: Cytotoxicity (IC50) of Pyrazolone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| P7 | A549 | Non-Small Cell Lung Cancer | Not specified, but potent | Not specified | [6] |
| P7 | NCI-H522 | Non-Small Cell Lung Cancer | Not specified, but potent | Not specified | [6] |
| 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 | 24 | [7] |
| 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 | 48 | [7] |
| PPD-1 | A549 | Lung Cancer | Not specified, but potent | Not specified | [8] |
| 6h | Jurkat | T-cell Leukemia | 4.36 | 24 | [9] |
| 37 | MCF-7 | Breast Cancer | 5.21 | Not specified |[5] |
Table 2: Induction of Apoptosis by Pyrazolone Derivatives
| Compound | Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| PPD-1 | A549 | Flow Cytometry | Apoptotic cells increased from 0.57% (control) to 10.06% | [8] |
| 3f | MDA-MB-468 | Flow Cytometry | Induced apoptosis accompanied by increased caspase-3 activity | [7][10] |
| Tosind | HT29 | Flow Cytometry | Caused 23.7% apoptotic death | [11] |
| PTA-1 | MDA-MB-231 | Caspase-3/7 Assay | Significant activation of caspase-3/7 at 10 µM and 20 µM | [12] |
| 37 | MCF-7 | Western Blot | Downregulation of Bcl-2, upregulation of BAX, activation of caspase-3 |[5] |
Table 3: Effect of Pyrazolone Derivatives on Cell Cycle Progression
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| PPD-1 | A549 | Sub-G1 and G2/M arrest | [8] |
| 3f | MDA-MB-468 | S phase arrest | [7] |
| PTA-1 | MDA-MB-231 | S and G2/M phase arrest | [12][13] |
| 6h | Jurkat | G0-G1 phase arrest and increased Sub-G0/G1 fraction |[9] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental designs are crucial for understanding the evaluation process.
Caption: A typical workflow for assessing the anticancer activity of this compound.
Caption: this compound may induce apoptosis via the intrinsic mitochondrial pathway.
Caption: this compound can induce cell cycle arrest at S and G2/M checkpoints.
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to evaluate the anticancer activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[14] Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
PBS, ice-cold
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 hours.[9]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
RNA Digestion: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
DNA Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in any phase suggests cell cycle arrest.[12] An increase in the sub-G0/G1 population is indicative of DNA fragmentation and apoptosis.[9]
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolone Synthesis
*Disclaimer: The chemical name "Pyrazolone T" is not a standard, widely recognized designation in chemical literature. This guide is based on the synthesis of Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a prominent and medicinally significant pyrazolone (B3327878), as a representative example. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of many pyrazolone derivatives.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of pyrazolone derivatives, using Edaravone as the primary example.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common reaction for synthesizing Edaravone, and what are the typical yields?
A1: The most established method for synthesizing Edaravone and other pyrazolones is the Knorr pyrazole (B372694) synthesis.[1][2] This involves the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and a hydrazine (B178648) derivative, like phenylhydrazine (B124118).[1][3] Yields can vary significantly, from 45% to over 90%, depending on the reaction conditions, purity of reagents, and purification methods.[4][5] An optimized process can consistently achieve yields above 80%.[6][7]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in pyrazolone synthesis can stem from several factors:
-
Improper pH: The pH of the reaction medium is crucial. For the synthesis of Edaravone from phenylhydrazine, adjusting the initial pH to around 6.0 has been shown to optimize the reaction.[6][7]
-
Suboptimal Temperature: The reaction is typically exothermic.[6] While heating under reflux is common, controlling the initial temperature and the reflux time (typically 2-5 hours) is necessary to prevent side reactions.[6]
-
Reagent Quality: The purity of phenylhydrazine and ethyl acetoacetate is paramount. Phenylhydrazine is susceptible to oxidation, and old or improperly stored reagents can lead to significant impurity formation and lower yields.
-
Inefficient Cyclization: The final ring-closing step to form the pyrazolone can be slow or incomplete. The choice of solvent and the presence of a catalyst can influence this step.
-
Losses during Workup and Purification: Edaravone has moderate solubility in common organic solvents.[5] Significant product loss can occur during filtration and recrystallization if the solvent volumes are excessive or the cooling is inefficient.
Q3: I am observing the formation of significant impurities. How can I identify and minimize them?
A3: A common side product is the formation of a dimer impurity, particularly under oxidative conditions or prolonged heating.[8] Another possibility is the formation of regioisomers if an unsymmetrical β-ketoester is used.[3]
To minimize impurities:
-
Use High-Purity Reagents: Ensure reagents are pure and, in the case of phenylhydrazine, freshly distilled or from a newly opened container.
-
Control Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side products.
-
Optimize Reaction Time and Temperature: Avoid prolonged heating, as this can promote dimer formation. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[9]
-
Add a Reducing Agent: One patented method involves the addition of a small amount of sodium dithionite (B78146) (sodium hydrosulfite) to the reaction mixture, which can help prevent oxidative side reactions and improve both yield and purity.[6][7]
Q4: My final product is off-white or yellowish. How can I obtain a pure white crystalline solid?
A4: A yellowish tint is often due to residual starting materials or minor chromophoric impurities.
-
Recrystallization: This is the most effective method for purification. Anhydrous ethanol (B145695) is a commonly used and effective solvent for recrystallizing Edaravone.[6][9] The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals.
-
Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities.[10][11] Typically, 0.2-0.5% (w/v) of activated charcoal is stirred with the hot solution for 20-30 minutes before hot filtration.[10][11]
Data Presentation: Optimizing Reaction Conditions
The selection of solvent, catalyst, and reaction methodology can significantly impact the synthesis outcome.
Table 1: Effect of Synthesis Method on Yield and Reaction Time
| Method | Catalyst/Conditions | Solvent | Typical Yield (%) | Typical Reaction Time | Reference |
| Conventional Heating | Acetic Acid | Ethanol | 75-80% | 6-10 hours | [3][12] |
| Optimized Conventional | Sodium Dithionite, pH 6.0 | Water | >80% | 2-5 hours | [6][7] |
| Microwave-Assisted | None | Solvent-Free | 51-98% | 5-15 minutes | [13] |
| Nano-Catalysis | Nano-ZnO | Controlled | ~95% | Short | [14] |
Experimental Protocols
Optimized Protocol for Edaravone Synthesis
This protocol is adapted from an optimized method designed for high yield and purity.[6][7]
Materials:
-
Phenylhydrazine (or Phenylhydrazine hydrochloride)
-
Ethyl acetoacetate
-
Sodium dithionite (Na₂S₂O₄)
-
Concentrated Hydrochloric Acid or Ammonia (B1221849) solution
-
Deionized Water
-
Anhydrous Ethanol (for recrystallization)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.05 molar equivalents) to water.
-
pH Adjustment: While stirring, carefully add concentrated HCl or ammonia solution dropwise to adjust the pH of the solution to 6.0.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1.0 molar equivalent) to the solution. The reaction is exothermic; allow the mixture to cool to room temperature.
-
Catalyst Addition: Add a catalytic amount of sodium dithionite (e.g., 0.008-0.01 molar equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, stop heating and allow the mixture to cool while stirring. The crude product will precipitate.
-
Filtration: Collect the light yellow granular solid by suction filtration and wash with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimal amount of hot anhydrous ethanol.
-
Drying: Dry the resulting white crystalline powder under vacuum to obtain pure Edaravone.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the synthesis workflow and a logical troubleshooting process.
Caption: General workflow for the optimized synthesis of Edaravone.
Caption: Troubleshooting flowchart for low yield in pyrazolone synthesis.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound|118-47-8|Research Chemical [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rsc.org [rsc.org]
- 6. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]
- 7. CN102285920B - Optimal edaravone synthesis method - Google Patents [patents.google.com]
- 8. CN102180833A - Preparation method and detection method for edaravone dimer and tautomer thereof - Google Patents [patents.google.com]
- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 10. CN102127020A - Edaravone compound and new preparation method thereof - Google Patents [patents.google.com]
- 11. CN102127020B - Refining method of Edaravone compound - Google Patents [patents.google.com]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolone T Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolone (B3327878) T. As "Pyrazolone T" can refer to more than one compound, this guide addresses the two most common interpretations: 1-(p-tolyl)-3-methyl-5-pyrazolone and 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid .
Section 1: 1-(p-tolyl)-3-methyl-5-pyrazolone (PTMP)
IUPAC Name: 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS Number: 86-92-0
This compound is a common intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its synthesis is typically achieved through the Knorr pyrazolone synthesis, a condensation reaction between p-tolylhydrazine and ethyl acetoacetate (B1235776).[3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(p-tolyl)-3-methyl-5-pyrazolone?
A1: The most common method for synthesizing 1-(p-tolyl)-3-methyl-5-pyrazolone is the Knorr pyrazolone synthesis. This involves the condensation reaction of p-tolylhydrazine with ethyl acetoacetate. The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid and can be catalyzed by acid.[3][4]
Q2: What are the common side products I might encounter during the synthesis of PTMP?
A2: Common side products in the synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone primarily arise from impurities in the starting materials or incomplete reactions. These can include:
-
Unreacted Starting Materials: Residual p-tolylhydrazine or ethyl acetoacetate may be present in the crude product.
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. Under certain conditions, this intermediate may not fully cyclize to the final pyrazolone product.[4]
-
Colored Impurities: The reaction mixture often develops a yellow or reddish color, indicating the formation of chromophoric byproducts. These can result from side reactions of the hydrazine (B178648) starting material, which can be sensitive to air oxidation and other degradation pathways.[5]
-
Products of Self-Condensation of Ethyl Acetoacetate: Although less common under controlled conditions, ethyl acetoacetate can undergo self-condensation.[6]
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
-
Purity of Reactants: Use high-purity p-tolylhydrazine and ethyl acetoacetate. Impurities in the starting materials can lead to a variety of side reactions.
-
Control of Reaction Conditions: Carefully control the reaction temperature and pH. A Russian patent suggests that for the condensation of p-tolylhydrazine with acetoacetic acid amide, a pH of 1.9-2.5 is optimal.[7] While the reactant is slightly different, this indicates the importance of pH control in similar reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the hydrazine reactant and reduce the formation of colored impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Check the molar ratio of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.[7] |
| Side reactions consuming starting materials. | - Control the reaction temperature to avoid decomposition or unwanted side reactions. - Ensure the pH of the reaction mixture is optimal.[7] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. - Purify the crude product using column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Colored Product (Yellow/Red) | Oxidation of hydrazine or formation of colored byproducts. | - Perform the reaction under an inert atmosphere. - Purify the product by recrystallization, often from ethanol or an ethanol/water mixture.[6] Activated carbon can sometimes be used to remove colored impurities during recrystallization. |
| Broad Melting Point Range | Presence of impurities. | - Recrystallize the product until a sharp melting point is achieved. The reported melting point for the pure compound is around 132-134 °C.[7][8] |
Experimental Protocol: Synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone
This protocol is a general representation of the Knorr pyrazolone synthesis.
Materials:
-
p-Tolylhydrazine
-
Ethyl acetoacetate
-
Ethanol (or glacial acetic acid)
-
Hydrochloric acid (for pH adjustment, if needed)
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine (1.0 equivalent) in ethanol.
-
If using the hydrochloride salt of p-tolylhydrazine, the pH may need to be adjusted.
-
Slowly add ethyl acetoacetate (1.0-1.1 equivalents) to the solution while stirring.[7]
-
The reaction mixture is then heated to reflux for 1-6 hours. The progress of the reaction should be monitored by TLC.[9]
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product is then cooled, and crystallization is induced. This can sometimes be facilitated by the addition of a small amount of a non-polar solvent or by scratching the inside of the flask.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
-
For further purification, the product can be recrystallized from ethanol.[6]
Section 2: 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
IUPAC Name: 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS Number: 118-47-8
This compound, also known as this compound, is a key intermediate in the synthesis of several dyes, most notably Tartrazine (FD&C Yellow No. 5).[5][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the synthetic route for 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid?
A1: This pyrazolone is synthesized by the condensation of 4-hydrazinobenzenesulfonic acid with a C4 dicarbonyl compound. Common C4 synthons include oxaloacetic acid derivatives (like diethyl oxaloacetate) or dihydroxytartaric acid.[12] The reaction results in the formation of the pyrazolone ring with the desired substituents.
Q2: What are the likely side products in this synthesis?
A2: Given the reactants and the intended use of the product in dye synthesis, potential side products include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-hydrazinobenzenesulfonic acid or the dicarbonyl compound.
-
Incomplete Cyclization Products: Similar to other pyrazolone syntheses, the intermediate hydrazone may not fully cyclize.
-
Decarboxylation Products: The carboxylic acid group on the pyrazolone ring could potentially be lost under harsh reaction conditions (e.g., high heat), leading to a decarboxylated byproduct.
-
Side Reactions of the Sulfonic Acid Group: While generally stable, the sulfonic acid group could potentially undergo side reactions under certain conditions, though this is less common.
-
Formation of Colored Impurities: As this compound is a dye intermediate, the presence of any colored impurities is a significant issue. These can arise from oxidation or other degradation pathways of the reactants or product.
Q3: How are impurities from this synthesis typically removed?
A3: Purification of this pyrazolone derivative often involves precipitation and washing. Due to the sulfonic acid group, the compound is water-soluble, and its purification may involve adjusting the pH to facilitate precipitation. Recrystallization from aqueous solutions is a common technique. For its use in food dyes like Tartrazine, stringent purification is necessary to remove any unreacted starting materials or side products.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure adequate reaction time and temperature. Monitor the reaction by a suitable analytical method (e.g., HPLC). - Verify the purity and stoichiometry of the reactants. |
| Product remains dissolved in the reaction mixture. | - Adjust the pH of the solution to the isoelectric point of the product to minimize its solubility and induce precipitation. | |
| Off-Color Product | Presence of colored impurities from side reactions. | - Purify the product by repeated recrystallization. The use of activated carbon during recrystallization may help remove colored impurities. - Ensure starting materials are of high purity and the reaction is protected from air if sensitive to oxidation. |
| Poor Solubility of Product | The product is a zwitterion and may have low solubility in certain pH ranges. | - Adjust the pH of the solvent to either be acidic or basic to increase the solubility for purification steps like filtration or chromatography. |
Experimental Protocol: General Synthesis of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Materials:
-
4-Hydrazinobenzenesulfonic acid
-
Diethyl oxaloacetate (or another suitable C4 dicarbonyl compound)
-
A suitable solvent (e.g., water, ethanol/water mixture)
-
Acid or base for pH adjustment
Procedure:
-
4-Hydrazinobenzenesulfonic acid is dissolved in an aqueous medium. The pH may be adjusted to ensure solubility and reactivity.
-
The C4 dicarbonyl compound (e.g., diethyl oxaloacetate) is added to the solution.
-
The mixture is heated for a period to facilitate the condensation and cyclization reaction.
-
The reaction progress is monitored.
-
Upon completion, the product is isolated. This is typically achieved by adjusting the pH to precipitate the pyrazolone derivative.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from an appropriate solvent system.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
General Knorr Pyrazolone Synthesis Pathway
Caption: The general reaction pathway for the Knorr synthesis of pyrazolones.
References
- 1. dyestuff.co.in [dyestuff.co.in]
- 2. 3-Methyl-1-p-tolyl-5-pyrazolone | 86-92-0 [sigmaaldrich.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. journal-editor.org [journal-editor.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]
- 11. Tartrazine - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Tartrazine and other azodyes - Powered by XMB 1.9.11 [sciencemadness.org]
Pyrazolone T solubility issues in aqueous buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments with Pyrazolone T, particularly concerning its solubility in aqueous buffers.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the common causes and how can I improve its solubility?
A1: this compound's structure, containing both a sulfonic acid and a carboxylic acid group, makes its solubility highly dependent on pH. At neutral or acidic pH, the compound may be less soluble. Here are the primary factors to investigate and steps to improve solubility:
-
pH of the Buffer: The acidic functional groups on this compound are more likely to be deprotonated and thus more soluble in alkaline conditions.
-
Troubleshooting Tip: Attempt to dissolve this compound in a buffer with a pH above 7. If your experimental conditions allow, starting with a small amount of a weak base (e.g., 0.1 M NaOH) to create a stock solution before diluting it into your final buffer can be effective.
-
-
Buffer Composition: The ionic strength and specific ions in your buffer can influence the solubility of this compound.
-
Troubleshooting Tip: If you observe precipitation, consider preparing a stock solution in a small amount of an organic co-solvent like DMSO before diluting it into your aqueous buffer. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
-
-
Temperature: Solubility of many compounds increases with temperature.
-
Troubleshooting Tip: Gently warming the solution may help dissolve this compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.
-
-
Purity of the Compound: Impurities can affect the solubility of your compound.
-
Troubleshooting Tip: Ensure you are using a high-purity grade of this compound.
-
Q2: My this compound solution is colored. Is this normal?
A2: this compound is typically a yellow powder, so a yellow-colored solution is expected.[1] However, a significant change in color or the appearance of a dark precipitate may indicate degradation or reaction with components in your buffer.
Q3: After dissolving this compound, I see precipitation over time. How can I prevent this?
A3: Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution that is not stable over time.
-
Troubleshooting Tip: Try preparing a slightly less concentrated solution.
-
-
pH Shift: If you are adding a stock solution of this compound (e.g., in a basic solution or an organic solvent) to a buffer with a different pH, the change in pH upon dilution might cause the compound to precipitate.
-
Troubleshooting Tip: Ensure the final pH of your solution is compatible with this compound's solubility. You may need to adjust the pH of your final solution after adding the compound.
-
-
Temperature Change: If you dissolved the compound at an elevated temperature, it might precipitate as it cools to room temperature.
-
Troubleshooting Tip: Determine the solubility at your experimental temperature and avoid preparing solutions that are too close to the saturation point.
-
Data Presentation
The solubility of this compound is influenced by the pH of the aqueous medium. Due to the presence of sulfonic and carboxylic acid groups, its solubility is expected to increase with higher pH.
| Solvent/Buffer | pH | Solubility | Reference |
| Water | Neutral | 272.6 mg/L | [2][3] |
| Phosphate Buffered Saline (PBS) | 7.4 | Data not available; expected to be higher than in neutral water. | |
| Citrate Buffer | 5.0 | Data not available; expected to be lower than in neutral water. |
Note: Specific quantitative solubility data for this compound in different buffers is limited. The provided information is based on its known water solubility and the expected behavior of a compound with its functional groups.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Aqueous Buffer
This protocol describes a general method for preparing a stock solution of this compound in a common biological buffer, such as Phosphate Buffered Saline (PBS).
Materials:
-
This compound (CAS 118-47-8)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
To a volumetric flask, add the this compound powder.
-
Add a small volume of the PBS buffer (approximately 20% of the final volume).
-
Begin stirring the mixture.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding until the this compound is fully dissolved. Be careful not to exceed a pH that would be detrimental to your experiment.
-
Once dissolved, add the remaining volume of PBS buffer.
-
Adjust the final pH of the solution to your desired experimental pH using 0.1 M HCl or 0.1 M NaOH.
-
Sterile filter the solution if required for your application.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol is for situations where solubility in purely aqueous buffers is challenging.
Materials:
-
This compound (CAS 118-47-8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.
-
Perform serial dilutions of the DMSO stock solution with your aqueous buffer to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in your experimental setup is low (typically <1%) and consistent across all samples, including a vehicle control (buffer with the same final concentration of DMSO without the compound).
Mandatory Visualization
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling by Pyrazole (B372694) Derivatives
Pyrazole derivatives have been identified as inhibitors of the Toll-Like Receptor (TLR) signaling pathway, which is a key component of the innate immune response.[4] These compounds can interfere with the protein-protein interactions necessary for signal transduction, specifically by disrupting the dimerization of TIR domains on adaptor proteins like MyD88.[4] The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by pyrazole derivatives.
Caption: Inhibition of TLR4 signaling by pyrazole derivatives.
References
- 1. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]
- 2. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone CAS#: 118-47-8 [m.chemicalbook.com]
- 3. 118-47-8 CAS MSDS (1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Pyrazolone T Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the stability of Pyrazolone (B3327878) T (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid) solutions.
Troubleshooting Guide
Issue 1: Rapid Degradation of Pyrazolone T in Aqueous Solution
Symptoms:
-
Loss of potency or concentration over a short period.
-
Appearance of new peaks in HPLC analysis.
-
Changes in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | This compound stability can be highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolone ring.[1] Action: Determine the pH of your solution. If permissible for your experimental design, adjust the pH to a neutral range (pH 6-8) using an appropriate buffer system. |
| Oxidation | The pyrazolone ring can be susceptible to oxidation, which may be initiated by dissolved oxygen or reactive impurities in the solvent.[1] This can lead to the formation of colored byproducts. Action: To mitigate oxidation, degas your solvent prior to use and consider working under an inert atmosphere, such as nitrogen or argon. Storing solutions with minimal headspace in the vial can also reduce exposure to oxygen.[1] |
| Photodegradation | Exposure to light, particularly UV radiation, can induce degradation of pyrazolone compounds.[1] Action: Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Thermal Degradation | Elevated temperatures can accelerate the rate of all degradation reactions. Action: Store stock and working solutions of this compound at reduced temperatures. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the likely cause?
A1: The formation of colored byproducts in pyrazolone solutions is often an indicator of oxidative degradation or the formation of complex degradation products resulting from the opening of the pyrazolone ring.[1] To identify the cause, you can utilize analytical techniques like LC-MS to characterize potential oxidation products, which may include hydroxylated species of the pyrazole (B372694) ring.[1] Ensure you are storing your solution protected from light and under an inert atmosphere to minimize both photodegradation and oxidation.[1]
Q2: How can I systematically investigate the stability of my this compound compound?
A2: A systematic investigation of stability is best achieved through a forced degradation study, also known as stress testing. This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation and identify potential degradation pathways. Key stress conditions to test include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the solution to controlled UV and visible light.
By analyzing the samples from these stress conditions, you can develop a stability-indicating analytical method.
Q3: What is a stability-indicating method and why is it important?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial for stability studies because it allows you to differentiate between the intact drug and its breakdown products, providing a true measure of the drug's stability. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.
Data Presentation
| Stress Condition | Parameters | Illustrative Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 10 - 20% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 15 - 30% | Ring-opened products, decarboxylated species |
| Oxidation | 3% H₂O₂, RT, 24h | 20 - 40% | Hydroxylated pyrazolone ring, N-oxides |
| Thermal Degradation | 80°C in solution, 48h | 5 - 15% | Various thermal degradants |
| Photodegradation | 1.2 million lux hours | 10 - 25% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. After incubation, cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. After incubation, cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer. Incubate at 60°C and 80°C for 24 and 48 hours.
-
Photostability: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using a stability-indicating RP-HPLC method with a photodiode array (PDA) detector. An LC-MS method is highly recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Ensure that the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.
-
Visualizations
Proposed Degradation Pathways for this compound
Caption: Proposed degradation pathways for this compound.
Troubleshooting Workflow for this compound Solution Instability
References
Troubleshooting Pyrazolone T precipitation in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Pyrazolone (B3327878) T precipitation in biological assays.
Troubleshooting Guide
This guide addresses specific issues related to the precipitation of Pyrazolone T during experimental work.
Q1: My this compound is precipitating out of my aqueous buffer. What are the likely causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors related to its chemical stability and solubility. The most common causes include:
-
pH of the Solution: The stability of pyrazolone compounds is highly dependent on the pH of the solution.[1] Both strongly acidic and basic conditions can catalyze hydrolysis, which may lead to the formation of less soluble degradation products.[1]
-
Concentration Exceeding Solubility: The concentration of this compound in your stock or working solution may have exceeded its solubility limit in the specific buffer system you are using. 1H-pyrazole, a related parent compound, has limited solubility in water.[2]
-
Buffer Composition: Components of your buffer could be interacting with this compound, reducing its solubility. It's important to consider the ionic strength and specific salts in your buffer.[3]
-
Temperature: Lower temperatures can decrease the solubility of many compounds. If you are storing solutions at reduced temperatures like 4°C or -20°C, precipitation may occur.[1] Conversely, elevated temperatures can accelerate degradation into less soluble forms.[1][4]
-
Solvent Purity: The use of impure solvents can introduce contaminants that may catalyze the degradation of this compound, leading to the formation of insoluble byproducts.[5]
Q2: I observed a color change along with precipitation in my this compound solution. What is happening?
The formation of colored byproducts is often an indication of chemical degradation.[1] For pyrazolone compounds, this can be due to:
-
Oxidative Degradation: Pyrazolone compounds can be susceptible to oxidation, especially in the presence of dissolved oxygen or reactive oxygen species.[1][4] This process can be initiated by impurities like peroxides in your solvents.[1] Minimizing headspace in vials and using degassed solvents can help reduce this issue.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of pyrazolone compounds and a potential change in color.[1][4] Storing solutions in amber vials or protecting them from light is a crucial preventative measure.[1][4]
Q3: How can I improve the solubility of this compound in my assay buffer?
To enhance the solubility and prevent the precipitation of this compound, consider the following strategies:
-
Optimize pH: Adjust the pH of your buffer to a more neutral range, if your experimental conditions permit, to avoid acid or base-catalyzed hydrolysis.[1]
-
Use Co-solvents: For preparing stock solutions, consider using high-purity organic solvents like methanol (B129727) or acetonitrile (B52724) in which pyrazolone compounds are generally more soluble.[1][2] When preparing working solutions, the final concentration of the organic co-solvent should be kept to a minimum (e.g., <0.5%) to avoid interfering with the biological assay.[6]
-
Prepare Fresh Solutions: Due to potential stability issues, it is best practice to prepare this compound solutions fresh before each experiment.
-
Temperature Control: While storing stock solutions at low temperatures (-20°C) can slow degradation, allow the solution to fully equilibrate to room temperature and ensure any precipitate is redissolved (e.g., by vortexing or sonication) before making dilutions.[1]
Data Summary
Table 1: Factors Affecting this compound Stability and Recommended Actions
| Factor | Potential Issue | Recommended Action | Citation |
| pH | Hydrolysis under acidic or basic conditions | Adjust pH to a neutral range if the experiment allows. | [1] |
| Light | Photodegradation, formation of colored byproducts | Store solutions in amber vials or protect from light. | [1][4] |
| Oxygen | Oxidative degradation | Use high-purity, degassed solvents; store under an inert atmosphere (N₂ or Ar). | [1][5] |
| Temperature | Accelerated degradation at high temperatures; precipitation at low temperatures | Store stock solutions at 4°C or -20°C; allow to warm and redissolve before use. | [1] |
| Solvent Purity | Contaminants catalyzing degradation | Use high-purity solvents (e.g., HPLC grade). | [5] |
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: Factors affecting this compound stability in solution.
Experimental Protocols
Protocol 1: Systematic Investigation via Forced Degradation Study
A forced degradation study can systematically identify the potential causes of this compound instability and precipitation.[1] This involves exposing the compound to harsh conditions to accelerate degradation.[1]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, and 24 hours).[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for the same time points, protected from light.[1]
-
Thermal Degradation: Dilute the stock solution with the intended assay buffer. Incubate at 60°C for 24 and 48 hours.[1]
-
Photostability: Expose both the solid compound and a solution to light, following ICH Q1B guidelines (e.g., illumination of not less than 1.2 million lux hours).[1]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a reverse-phase HPLC with a photodiode array (PDA) detector. An LC-MS method is highly recommended for identifying degradation products.[1]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Ensure the analytical method provides sufficient resolution between the parent compound and all degradation products.[1]
-
Caption: Workflow for a typical forced degradation study.[1]
Frequently Asked Questions (FAQs)
Q4: What are the most common stability issues with pyrazolone compounds in solution?
The most frequently encountered stability issues are hydrolysis, oxidation, and photodegradation.[1][5] The specific susceptibility depends on the substituents on the pyrazolone ring and the environmental conditions.[5]
Q5: Can I use DMSO to dissolve this compound?
Yes, Dimethyl sulfoxide (B87167) (DMSO) is often used to prepare highly concentrated stock solutions of organic compounds for biological assays.[6] However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically below 0.5%) as it can be toxic to cells and interfere with assay results.[6] Always run an appropriate vehicle control (buffer with the same final concentration of DMSO) in your experiments.[6]
Q6: How does the chemical structure of this compound affect its stability?
The stability of pyrazolone derivatives is highly dependent on their specific chemical structure, including the nature and position of substituents on the pyrazolone ring.[5] For this compound (4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid), the presence of the sulfonic acid and carboxylic acid groups will significantly influence its solubility and stability in aqueous solutions, particularly in response to changes in pH.
References
Technical Support Center: Minimizing Pyrazolone Interference in Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and minimize interference caused by pyrazolone (B3327878) compounds, such as Pyrazolone T, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound, chemically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, is a heterocyclic organic compound.[1][2] The pyrazolone scaffold is found in many biologically active compounds, including pharmaceuticals and dyes.[3][4] Compounds with such structures can interfere with fluorescence assays through several mechanisms, including but not limited to:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in signal. This is a common phenomenon with colored compounds, and many pyrazolone derivatives are used as dyes.[3]
-
Light Scattering: At higher concentrations, compounds can precipitate or form aggregates, which can scatter light and interfere with signal detection.
Q2: Which fluorescence assays are most susceptible to pyrazolone interference?
A2: Homogeneous fluorescence assays, where all components are mixed in a single well, are particularly susceptible to interference.[5] This includes:
-
Fluorescence Polarization (FP): Assays that measure the change in the polarization of fluorescent light.[6]
-
Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved FRET (TR-FRET): Assays that use long-lifetime fluorophores and time-gated detection to reduce background fluorescence.[7][8]
-
Fluorescence Resonance Energy Transfer (FRET): Assays that measure energy transfer between two fluorophores.
Q3: How can I determine if this compound or a similar compound is causing interference in my assay?
A3: A series of control experiments can help identify compound interference. The primary method is to run the assay in the absence of the biological target (e.g., enzyme or receptor). If the compound still produces a signal change, it is likely an artifact of interference.
Troubleshooting Guide
Issue 1: Apparent Inhibition or Activation in a Primary Screen
If a pyrazolone-containing compound is identified as a "hit" in a primary screen, it is crucial to rule out assay interference.
Troubleshooting Workflow
Caption: Workflow to identify potential compound interference.
Experimental Protocol: Target-Independent Activity
-
Prepare a dilution series of the suspect pyrazolone compound in the assay buffer.
-
Add the compound dilutions to the assay plate.
-
Add the fluorescent probe or substrate to the wells.
-
Crucially, omit the biological target (e.g., enzyme, receptor, antibody).
-
Incubate for the standard assay time.
-
Read the plate on a fluorescence reader.
Data Interpretation
| Compound Concentration | Signal in Full Assay (with Target) | Signal in Control Assay (without Target) | Interpretation |
| 10 µM | 50% Inhibition | 45% Inhibition | High probability of interference |
| 10 µM | 50% Inhibition | 2% Inhibition | Interference is unlikely |
| 10 µM | 80% Activation | 75% Activation | High probability of interference |
Table 1: Example data for identifying target-independent effects. The data is for illustrative purposes.
Issue 2: Characterizing the Interference Mechanism
Once interference is suspected, the next step is to determine the mechanism.
1. Autofluorescence
Experimental Protocol: Autofluorescence Check
-
Prepare a dilution series of the pyrazolone compound in assay buffer.
-
Add the dilutions to a microplate.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
Also, perform a spectral scan to determine the compound's full excitation and emission spectra.
2. Fluorescence Quenching
Experimental Protocol: Quenching Assessment
-
Prepare a solution of the assay's fluorophore at a fixed concentration in assay buffer.
-
Add a dilution series of the pyrazolone compound to this solution.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence indicates quenching.
Mitigation Strategies
| Interference Mechanism | Mitigation Strategy | Experimental Protocol |
| Autofluorescence | Red-Shifted Dyes: Switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, where fewer compounds fluoresce.[9] | Re-develop the assay using a red-shifted tracer (e.g., Cy5-based). Compare the interference profile of the pyrazolone compound in the original and the new assay. |
| Quenching | Increase Probe Concentration: If possible, increasing the concentration of the fluorescent probe can sometimes overcome the quenching effect of an interfering compound.[10] | Titrate the fluorescent probe concentration in the presence of a fixed concentration of the pyrazolone compound to determine if the signal window can be recovered. |
| General Interference | Time-Resolved Fluorescence (TRF): Use assays like HTRF that incorporate a time delay between excitation and detection. This allows for the decay of short-lived background fluorescence from interfering compounds.[5][7] | If not already using a TRF-based assay, re-format the assay using a lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor. |
Table 2: Summary of mitigation strategies for common interference mechanisms.
Signaling Pathways and Logical Relationships
Mechanism of HTRF Assay Interference
Caption: Potential mechanisms of pyrazolone interference in HTRF assays.
References
- 1. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|118-47-8|Research Chemical [benchchem.com]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazolone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in pyrazolone (B3327878) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazolone synthesis and why is it important?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a chemical reaction can yield multiple products. In pyrazolone synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (B178648), potentially leading to two different regioisomeric pyrazolones.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[2]
Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazolone synthesis?
A2: The regioselectivity of the Knorr condensation reaction is governed by several key factors:[1][2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been demonstrated to dramatically improve regioselectivity compared to standard solvents like ethanol (B145695).[1][3]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the ratio of the resulting regioisomers.[1][2]
Q3: Are there alternative synthetic strategies to the Knorr synthesis for achieving high regioselectivity?
A3: Yes, when the classical Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the carbonyl positions can be used. Common examples include β-enaminones and α,β-ethynyl ketones, which force the reaction to proceed with high regio-control.[1]
-
1,3-Dipolar Cycloadditions: This approach, such as the reaction between a diazo compound and an alkyne, offers a different pathway to the pyrazole (B372694) core and can provide excellent regioselectivity.[1] Copper-catalyzed sydnone-alkyne cycloaddition is another robust method for constructing 1,4-disubstituted pyrazoles.[4]
-
Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[1][5]
Q4: How does microwave-assisted synthesis affect the regioselectivity and yield of pyrazolones?
A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool that often leads to dramatically reduced reaction times, higher yields, and sometimes improved selectivity compared to conventional heating methods.[1] The selective heating of polar molecules by microwaves can occasionally favor the formation of one regioisomer over another, providing a practical method for controlling the reaction outcome.[1] One-pot synthesis of pyrazolone derivatives under solvent-free microwave conditions has been shown to be an efficient method.[6]
Troubleshooting Guides
Issue 1: A nearly 1:1 mixture of regioisomers is obtained.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl compound exhibit similar steric and electronic properties, leading to comparable reactivity at both carbonyl carbons.
-
Troubleshooting Steps:
-
Solvent Modification: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly enhance the formation of a single regioisomer.[3]
-
Temperature Adjustment: Experiment with lowering the reaction temperature. This may favor the kinetically controlled product, potentially increasing the proportion of one isomer.
-
pH Control: Adjust the pH of the reaction. Using acidic conditions can help differentiate the nucleophilicity of the hydrazine nitrogens, leading to a more selective reaction.[1]
-
Change of Strategy: If the above modifications are ineffective, consider a different synthetic route. The use of a 1,3-dicarbonyl surrogate, such as a β-enaminone, can enforce regioselectivity.[1]
-
Issue 2: The major product is the undesired regioisomer.
This occurs when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.
-
Troubleshooting Steps:
-
Utilize a Dicarbonyl Surrogate: The most reliable solution is often to change the synthetic approach. Instead of a 1,3-diketone, employ a substrate with pre-defined differences in reactivity between the two electrophilic centers, such as a β-enaminone or an α-oxoketene N,S-acetal. This directs the cyclization to form the desired isomer.[1]
-
Catalytic Methods: Explore catalyst-based approaches. Certain catalysts can alter the reaction pathway and favor the formation of a specific regioisomer. For example, some catalytic methods have been developed for the regioselective synthesis of polysubstituted pyrazoles.
-
Blocking Groups: In some cases, it may be possible to temporarily introduce a bulky protecting group to block one of the reactive sites, directing the reaction to the desired position, followed by a deprotection step.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine.
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | Phenyl | Ethanol | 60:40 | [3] |
| 2 | Phenyl | TFE | 90:10 | [3] |
| 3 | Phenyl | HFIP | >99:1 | [3] |
| 4 | 2-Furyl | Ethanol | 75:25 | [3] |
| 5 | 2-Furyl | TFE | 95:5 | [3] |
| 6 | 2-Furyl | HFIP | >99:1 | [3] |
| 7 | Methyl | Ethanol | 55:45 | [3] |
| 8 | Methyl | TFE | 85:15 | [3] |
Regioisomer A corresponds to the pyrazole with the methyl group on the nitrogen at position 1 and the R¹ group at position 5. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methyl-5-aryl-pyrazoles using Fluorinated Alcohols
This protocol is adapted from methodologies demonstrating improved regioselectivity through the use of fluorinated solvents.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-aryl-1,3-butanedione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate (B1210297) and washing with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol describes an efficient, solvent-free, one-pot synthesis of pyrazolone derivatives.[6]
-
Materials:
-
Ethyl acetoacetate (B1235776) (0.45 mmol)
-
Substituted phenylhydrazine (B124118) (0.3 mmol)
-
Substituted benzaldehyde (B42025) (0.3 mmol)
-
-
Procedure:
-
Combine ethyl acetoacetate, the substituted phenylhydrazine, and the substituted benzaldehyde in a 50-mL one-neck flask.
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the solid product by suction filtration to afford the pure 4-arylidenepyrazolone.
-
Visualizations
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Pyrazolone T Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pyrazolone (B3327878) T (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid). The information is designed to help you anticipate and avoid potential stability issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Pyrazolone T solution is showing signs of degradation. What are the common causes?
A1: this compound, like other pyrazolone-containing compounds, is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation. The stability of your solution is significantly influenced by factors such as pH, exposure to light, presence of oxygen, and temperature.[1]
Q2: I'm observing a color change in my this compound solution. What is the likely reason?
A2: The development of colored byproducts in a this compound solution is often a strong indicator of oxidative degradation or more complex degradation pathways that may involve the opening of the pyrazolone ring.[2] Certain pyrazolone derivatives can also exhibit photochromism, changing color when exposed to light.
Troubleshooting Steps:
-
Analyze for Oxidation Products: Employ analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential oxidation products, which may include hydroxylated species on the pyrazole (B372694) ring.[2]
-
Minimize Headspace: When storing solutions, reduce the volume of air in the vial to limit the availability of oxygen.
-
Evaluate Excipients: If your this compound is in a formulation, be aware that excipients can sometimes introduce reactive impurities or peroxides that may initiate oxidation.
-
Conduct Photostability Studies: To determine if the color change is due to light exposure, subject your compound to controlled light conditions as per ICH Q1B guidelines.
Q3: How can I systematically investigate the stability of my this compound compound?
A3: A forced degradation study, also known as stress testing, is the most effective method to identify the primary degradation pathways of this compound. This involves exposing the compound to a variety of harsh conditions to accelerate degradation. The goal is to achieve a target degradation of approximately 10-30%, which allows for the reliable detection and characterization of the primary degradation products.
This compound Degradation Pathways
The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for developing stable formulations and ensuring the accuracy of experimental results.
Caption: Major degradation pathways for this compound.
Strategies to Avoid Degradation
To enhance the stability of your this compound solutions and minimize degradation, consider the following best practices:
| Strategy | Description | Rationale |
| pH Control | Buffer the solution to a pH where this compound is most stable, which is typically in the neutral range. Avoid highly acidic or basic conditions. | Both acidic and basic conditions can catalyze the hydrolysis of the pyrazolone ring.[2] |
| Protection from Light | Store solutions in amber vials or wrap the container in aluminum foil to shield it from light, particularly UV radiation. | Pyrazolone compounds can be susceptible to photodegradation upon exposure to light.[2] |
| Inert Atmosphere | For oxygen-sensitive experiments, degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon. | This prevents oxidative degradation by minimizing the presence of dissolved oxygen.[2] |
| Temperature Control | Store solutions at low temperatures. Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is often recommended for long-term storage. | Lower temperatures slow down the rate of all chemical degradation reactions.[2] |
| Use of Antioxidants | If oxidation is a significant concern, consider adding antioxidants to the formulation. Common examples include ascorbic acid and butylated hydroxytoluene (BHT). | Antioxidants can scavenge reactive oxygen species and inhibit oxidative degradation pathways. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the steps to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
References
Technical Support Center: pH-Dependent Stability of Pyrazolone T
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolone (B3327878) T. The information presented here will help you navigate potential stability issues related to pH in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My Pyrazolone T solution is showing a gradual loss of potency over time in my assay buffer. What could be the cause?
A1: The most likely cause is pH-dependent hydrolysis. Pyrazolone compounds are susceptible to degradation in both acidic and basic conditions.[1] The stability of this compound is highly dependent on the pH of your experimental buffer. We recommend evaluating the pH of your solution and considering if it can be adjusted to a more neutral range.
Q2: I've observed a yellowing of my this compound solution during storage. What does this color change indicate?
A2: The formation of colored byproducts often points towards oxidative degradation or complex degradation pathways, which may involve the opening of the pyrazolone ring.[1] Pyrazolone derivatives can also be sensitive to light (photodegradation), which can lead to color changes.[1]
Q3: How can I proactively assess the stability of this compound in my specific experimental buffer?
A3: A systematic approach involves conducting a forced degradation study.[1] This process intentionally exposes this compound to various stress conditions, such as acid, base, oxidation, heat, and light, to identify potential degradation pathways and products.[1] This will help you develop a stability-indicating analytical method.
Q4: What are the primary degradation pathways for pyrazolone compounds like this compound?
A4: The main degradation pathways for pyrazolone compounds include:
-
Hydrolysis: Catalyzed by both acids and bases, leading to the cleavage of the pyrazolone ring.[1]
-
Oxidation: Can be initiated by dissolved oxygen or oxidizing agents, often resulting in hydroxylated byproducts.[1]
-
Photodegradation: Exposure to light, particularly UV, can cause degradation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in buffer | pH of the buffer is near the pKa of this compound, leading to reduced solubility. Buffer components may be interacting with the compound. | 1. Measure the pH of the buffer after the addition of this compound. 2. Adjust the pH to a range where the compound is known to be more soluble. 3. Consider using a different buffer system. |
| Inconsistent assay results | Degradation of this compound during the experiment due to buffer pH. | 1. Perform a time-course experiment to monitor the concentration of this compound in your assay buffer at the experimental temperature. 2. Analyze samples at different time points using a stability-indicating HPLC method. 3. If degradation is observed, adjust the buffer pH to a more stable range (typically near neutral). |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound into one or more new products. | 1. Conduct a forced degradation study to intentionally generate degradation products. 2. Use LC-MS to identify the mass of the unknown peaks and compare them to the masses of expected degradation products.[1][2][3] 3. Isolate the degradation products for structural elucidation if necessary. |
Data Presentation: pH-Dependent Stability of this compound
The following tables summarize illustrative quantitative data on the stability of a representative pyrazolone compound, highlighting the impact of pH on its degradation kinetics. This data is intended to be a guide for understanding the potential behavior of this compound.
Table 1: Illustrative Half-life (t½) of a Pyrazolone Compound in Different pH Buffers at 37°C
| Buffer System | pH | Half-life (t½) in hours (Illustrative) |
| Citrate Buffer | 3.0 | 12 |
| Phosphate Buffer | 5.0 | 48 |
| Phosphate Buffer | 7.0 | 120 |
| Phosphate Buffer | 9.0 | 24 |
Table 2: Illustrative First-Order Degradation Rate Constants (k) of a Pyrazolone Compound at Different pH Values at 37°C
| pH | Rate Constant (k) in h⁻¹ (Illustrative) |
| 3.0 | 0.0578 |
| 5.0 | 0.0144 |
| 7.0 | 0.0058 |
| 9.0 | 0.0289 |
Experimental Protocols
Protocol 1: Preparation of Phosphate and Citrate Buffers
Objective: To prepare buffer solutions at various pH values for stability testing.
Materials:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Citric Acid (C₆H₈O₇)
-
Sodium Citrate (Na₃C₆H₅O₇)
-
Deionized Water
-
pH meter
Procedure for Phosphate Buffer (pH 5.0, 7.0, 9.0):
-
Prepare 0.1 M stock solutions of NaH₂PO₄ and Na₂HPO₄.
-
To prepare the desired pH, mix the stock solutions in the approximate ratios provided in the table below.
-
Adjust the final pH using a pH meter by adding small volumes of the appropriate stock solution.
-
Bring the final volume to 100 mL with deionized water.
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 5.0 | 97.5 | 2.5 |
| 7.0 | 39.0 | 61.0 |
| 9.0 | 1.5 | 98.5 |
Procedure for Citrate Buffer (pH 3.0):
-
Prepare 0.1 M stock solutions of Citric Acid and Sodium Citrate.
-
Mix approximately 82 mL of 0.1 M Citric Acid with 18 mL of 0.1 M Sodium Citrate.
-
Adjust the final pH to 3.0 using a pH meter by adding small volumes of the appropriate stock solution.
-
Bring the final volume to 100 mL with deionized water.
Protocol 2: General Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[1]
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1][4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1][4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][4]
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A dark control should be kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.[1]
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Strategies to Reduce Pyrazolone Assay Variability
Welcome to the Technical Support Center for Pyrazolone-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during in vitro and cell-based assays involving pyrazolone (B3327878) derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Variability Between Replicate Wells (High Intra-Assay Variability)
| Possible Cause | Recommended Solution | Expected Improvement in CV% |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pre-wet pipette tips. | 10-15% |
| "Edge Effect" in Microplates | Avoid using the outer wells of the plate for samples. Fill outer wells with sterile water or PBS to create a humidity barrier. Ensure plates are incubated in a humidified chamber. | 5-10% |
| Incomplete Mixing of Reagents | Mix well contents thoroughly after each reagent addition, avoiding bubbles. Use a plate shaker at a consistent, gentle speed. | 5-8% |
| Cell Seeding Inconsistency | Ensure homogenous cell suspension before and during plating. Use an automated cell counter for accurate cell density determination. | 8-12% |
| Compound Precipitation | Visually inspect wells for precipitate after compound addition. Check compound solubility in the final assay medium. If necessary, adjust the solvent concentration (e.g., DMSO) or use a lower compound concentration. | 15-20% |
| Coefficient of Variation (CV%) improvement is an estimate and can vary based on the specific assay and laboratory conditions. |
Logical Workflow for Troubleshooting High Intra-Assay Variability
Caption: A logical workflow for troubleshooting high intra-assay variability.
Issue 2: Poor Reproducibility Between Experiments (High Inter-Assay Variability)
Inconsistent results from day to day can hinder project progression and cast doubt on findings.
| Possible Cause | Recommended Solution |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, antibodies, pyrazolone compound stock) for a set of experiments. Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of stock solutions.[1] |
| Cell Culture Inconsistencies | Use cells within a consistent, low passage number range.[1] Standardize cell culture conditions, including media composition, seeding density, and confluence at the time of the assay.[2] |
| Operator Differences | Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the assay. Ensure all personnel are thoroughly trained on the SOP.[1] |
| Environmental Fluctuations | Monitor and record incubator temperature and CO2 levels daily. Ensure consistent incubation times for all steps. |
| Instrument Performance | Perform regular calibration and maintenance of all equipment, including plate readers, pipettes, and incubators. |
Frequently Asked Questions (FAQs)
Q1: What is "Pyrazolone T" and is there a specific "this compound assay"?
A1: "this compound" is a specific chemical compound with the IUPAC name 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8).[3] It is a derivative of the pyrazolone chemical scaffold.[3] There is no standardized biological assay referred to as the "this compound assay." It is more likely that researchers are using this compound or other pyrazolone derivatives in various functional assays due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[4]
Q2: The stability of my pyrazolone compound in the assay buffer is questionable. How can this affect my results and how can I check it?
A2: Compound instability is a major source of assay variability.[5] If your pyrazolone derivative degrades during the experiment, its effective concentration will decrease over time, leading to underestimation of its potency and poor reproducibility.[5] To assess stability, you can incubate the compound in the assay buffer for the duration of the experiment. At different time points, take aliquots and analyze the concentration of the parent compound using a suitable analytical method like HPLC.[5]
Q3: I am observing a lower-than-expected signal in my colorimetric assay with a pyrazolone derivative. What are the common causes?
A3: A low signal can stem from several factors:
-
Low Cell Number or Viability: Ensure you are seeding the correct number of healthy, viable cells.
-
Reagent Issues: The detection reagent may be at a suboptimal concentration or may have degraded. Prepare fresh reagents and optimize their concentration.[3]
-
Insufficient Incubation Time: The incubation time for the detection reagent may be too short for adequate signal development.
-
Incorrect Wavelength: Double-check that you are using the correct wavelength for reading the absorbance on your plate reader.
-
Compound Interference: The pyrazolone compound itself might interfere with the detection chemistry. Run a control with the compound and the detection reagent in the absence of cells to check for this.
Q4: My pyrazolone compound is a potent inhibitor of a specific signaling pathway in single-protein assays, but shows weak activity in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound might be actively pumped out of the cells by efflux pumps.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.
Representative Signaling Pathway Inhibition by a Pyrazolone Derivative
Caption: Inhibition of the NF-κB signaling pathway by a pyrazolone derivative.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of pyrazolone derivatives on a cancer cell line.[6]
Materials:
-
Pyrazolone derivative stock solution (e.g., in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazolone derivative in culture medium. The final DMSO concentration should typically not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: DPPH Radical Scavenging (Antioxidant) Assay
This colorimetric assay measures the antioxidant capacity of pyrazolone derivatives.[7]
Materials:
-
Pyrazolone derivative stock solution (e.g., in methanol (B129727) or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the pyrazolone derivative and the positive control. From these, prepare a series of dilutions in methanol.
-
Assay Procedure: To each well of a 96-well plate, add 50 µL of the test compound or control solution at different concentrations. Add 150 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol (no compound) and A_sample is the absorbance of the DPPH solution with the test compound or control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Pyrazolone T
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of crude Pyrazolone (B3327878) T (1-(4'-sulfophenyl)-3-carboxy-5-pyrazolone).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Pyrazolone T?
A1: Crude this compound, typically synthesized via a Knorr-type condensation, may contain several types of impurities:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and substituted hydrazines can remain if the reaction is incomplete.
-
Colored Impurities: Decomposition of the hydrazine (B178648) starting material, particularly if elevated temperatures are used, can lead to the formation of colored byproducts, often resulting in a yellow or reddish crude product.
-
Side-Reaction Products: The synthesis can sometimes yield isomeric pyrazolone structures, depending on the starting materials and reaction conditions. Other potential byproducts include pyrazoline intermediates from incomplete cyclization or aromatization.
Q2: My isolated this compound is highly colored. How can I remove the color?
A2: Colored impurities, often arising from the decomposition of hydrazine starting materials, can typically be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration.
Q3: What is the most effective method for purifying this compound?
A3: The most effective purification method depends on the nature of the impurities present. Common and effective techniques include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. Due to the high polarity of this compound, a mixed solvent system, such as an alcohol-water mixture, is often employed.
-
Acid-Base Extraction/Precipitation: Leveraging the acidic nature of the sulfonic and carboxylic acid groups, this method can be highly effective. The crude product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: Pure compounds have a sharp melting point range, while impurities tend to broaden and depress this range.
-
Thin-Layer Chromatography (TLC): TLC can quickly indicate the presence of multiple components in your sample.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information and can help identify any remaining impurities.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Possible Causes | Solutions |
| Incomplete Precipitation/Crystallization | Ensure the solution is sufficiently cooled to maximize product precipitation. If using an anti-solvent, add it slowly to promote crystal growth. |
| Product Loss During Transfers | Minimize the number of transfer steps. Ensure all vessels are thoroughly rinsed with the mother liquor to recover any adhered product. |
| Sub-optimal Recrystallization Solvent | The chosen solvent may be too good, retaining a significant amount of product in the solution even at low temperatures. Screen for alternative solvent systems. |
| Formation of Soluble Side Products | If significant amounts of water-soluble impurities are present, an initial purification by acid-base precipitation may be necessary before attempting recrystallization. |
Issue 2: Product Fails to Crystallize or Oils Out
| Possible Causes | Solutions |
| Supersaturated Solution | Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of pure this compound if available. |
| Inappropriate Solvent System | The solvent may not be ideal for crystallization. For highly polar molecules like this compound, a mixture of a good solvent (like water or ethanol) and a poorer solvent (an anti-solvent) can be effective. |
| Presence of Tarry Impurities | Tarry impurities can inhibit crystallization. Attempt to remove them first by treating the solution with activated charcoal or by performing an acid-base extraction. |
Issue 3: Persistent Impurities After Purification
| Possible Causes | Solutions |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to this compound, it may co-crystallize. A different purification method, such as acid-base extraction or column chromatography, may be necessary. |
| Incomplete Removal of Starting Materials | Optimize the purification protocol. For recrystallization, ensure slow cooling to allow for selective crystallization. For acid-base extraction, ensure complete precipitation of the product. |
| Thermal Decomposition During Purification | Avoid excessive heating during dissolution for recrystallization, as this can lead to degradation of the product. |
Data Presentation
Table 1: Physical Properties of Pure vs. Crude this compound
| Property | Crude this compound | Purified this compound |
| Appearance | Yellow to brownish powder | Light yellow crystalline powder[1] |
| Melting Point | Broad range, typically lower than 260°C | 260-270°C (with decomposition)[1][2] |
Table 2: Typical Yields for this compound Purification
| Purification Method | Reported Yield | Reference |
| Acid Precipitation | 70.6% - 91.5% | US Patent 4,081,597A |
Experimental Protocols
Protocol 1: Purification by Acid Precipitation
This protocol is adapted from a patented method for the manufacture of this compound.
-
Dissolution: Dissolve the crude this compound in an aqueous solution of sodium hydroxide. The pH of the mixture should be adjusted to between 11.0 and 12.0.
-
Filtration (Optional): If insoluble impurities are present, filter the basic solution.
-
Precipitation: While stirring, slowly add concentrated hydrochloric acid to the solution until the this compound precipitates completely.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual acid and salts.
-
Drying: Dry the purified product, for example, in an oven at 50-100°C.
Protocol 2: Purification by Recrystallization
Due to the high polarity of this compound, a mixed solvent system is recommended.
-
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) is a good starting point. The ideal ratio should be determined experimentally to find a system where the compound is highly soluble in the hot solvent mixture but poorly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the "good" solvent (e.g., water). Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add the "poor" solvent (e.g., ethanol) to the hot solution until turbidity is observed. Re-heat to get a clear solution and then allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between impurity type and purification method.
References
Validation & Comparative
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
An Objective Comparison of HPLC-UV and Alternative Methods for the Quantification of Pyrazolone (B3327878) T
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Pyrazolone T against alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist in methodological decisions.
HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolving power. A reverse-phase HPLC method is particularly suitable for the separation and quantification of pyrazolone derivatives.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol outlines a typical stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Equipment:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven (e.g., Shimadzu VP Series HPLC with LabSolutions software)[1]
-
Analytical column (e.g., Newcrom R1 reverse-phase column or Eclipse XDB C18, 150mm x 4.6mm, 5µm)[2]
Preparation of Solutions:
-
Mobile Phase: A common mobile phase for pyrazolone analysis is a mixture of an organic solvent and an acidic aqueous solution. For example, a mixture of acetonitrile and water with a small amount of phosphoric acid or 0.1% trifluoroacetic acid.[2] A typical ratio could be Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% TFA. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from approximately 2.5 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of around 206 nm has been used for similar derivatives.
-
Injection Volume: 10-20 µL
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for pyrazolone derivatives, in accordance with ICH guidelines.[3]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2%[4] |
| - Intermediate Precision (Inter-day) | < 2%[4] |
| Limit of Detection (LOD) | Typically in the ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range |
| Specificity | No interference from blank, placebo, or degradation products |
| Robustness | %RSD < 2% for deliberate small changes in method parameters |
Visualizing the HPLC-UV Workflow
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Comparison with Alternative Methods
While HPLC-UV is a robust method, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It measures the absorbance of a substance at a specific wavelength.
Methodology: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol), and its UV spectrum is scanned to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of this compound in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Performance Comparison
The following table provides a comparative overview of the HPLC-UV method and UV-Visible Spectrophotometry for the quantification of this compound.
| Feature | HPLC-UV | UV-Visible Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing species) |
| Sensitivity | High (LOD and LOQ in the ng/mL to µg/mL range) | Moderate (LOD and LOQ typically in the µg/mL range) |
| Linearity (R²) | Excellent (≥ 0.999)[4] | Good (typically ≥ 0.998)[5] |
| Accuracy (% Recovery) | High (typically 98-102%) | Good (can be affected by interferences) |
| Precision (% RSD) | High (< 2%)[4] | Good (< 2% for simple matrices) |
| Cost | High (instrumentation and solvent consumption) | Low |
| Analysis Time | Moderate (includes run time and sample preparation) | Fast |
| Complexity | High (requires skilled operator) | Low |
Logical Relationship of Method Validation
The validation of an analytical method is a structured process where each parameter provides evidence of the method's suitability for its intended purpose.
Caption: Logical hierarchy of analytical method validation parameters.
Conclusion
For the quantification of this compound, the HPLC-UV method offers superior specificity, sensitivity, and accuracy compared to UV-Visible spectrophotometry, making it the preferred method for regulatory submissions and in complex sample matrices. While UV-Visible spectrophotometry can be a viable alternative for preliminary or high-throughput screening where specificity is less of a concern, its susceptibility to interference from excipients and degradation products is a significant limitation. The choice of method should be guided by the specific requirements of the analysis, including the required level of accuracy, the complexity of the sample matrix, and available resources. The provided experimental protocol and validation data serve as a robust starting point for the development and implementation of a reliable HPLC-UV method for the quantification of this compound in a research or quality control setting.
References
- 1. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Pyrazolone Derivatives and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antioxidant activities of a series of pyrazolone (B3327878) derivatives (herein referred to as Pyrazolone T for illustrative purposes) and the well-established antioxidant drug, Edaravone (B1671096). The comparison is based on available experimental data from in vitro assays, and this document summarizes the findings in a structured format to facilitate objective evaluation.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can mitigate oxidative damage. Edaravone, a potent free radical scavenger, is a clinically approved drug for treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Pyrazolone derivatives, sharing a core structural motif with Edaravone, have also demonstrated significant antioxidant potential.[3][4] This guide aims to compare the antioxidant efficacy of these two classes of compounds based on scientific evidence.
Mechanisms of Antioxidant Action
Edaravone: Edaravone primarily functions as a free radical scavenger.[1] Its mechanism involves donating an electron to neutralize various free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[1][5][6] Edaravone's amphiphilicity allows it to scavenge both water-soluble and lipid-soluble radicals.[2][7] Additionally, it has been shown to possess anti-inflammatory properties and can upregulate endogenous antioxidant enzymes.[1]
Pyrazolone Derivatives: The antioxidant activity of pyrazolone derivatives is attributed to the pyrazolone ring, which can donate a hydrogen atom or an electron to scavenge free radicals.[3][4] The specific mechanism, whether hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT), can be influenced by the solvent and the specific substituents on the pyrazolone core.[3] Studies on various pyrazolone analogues have shown that their antioxidant potency can be significantly modulated by the nature and position of these substituents.[3][8]
Comparative Antioxidant Activity: In Vitro Data
The antioxidant activities of this compound (represented by a series of pyrazolone derivatives from a key study) and Edaravone have been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key parameter for comparison. A lower IC50 value indicates higher antioxidant activity.
| Compound/Derivative | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| Edaravone | 18.1 ± 0.5 | [8] |
| Pyrazolone Derivative 'a' (non-substituted) | 5.1 ± 0.1 | [3] |
| Pyrazolone Derivative 'h' (R¹–NO₂ substituted) | 7.8 ± 0.1 | [3] |
| Pyrazolone Derivative 'i' (R²–NO₂ substituted) | 4.5 ± 0.1 | [3] |
| Pyrazolone Derivative 'l' (R²–CH₃ substituted) | 3.5 ± 0.1 | [3] |
| Pyrazolone Derivative 'm' (R¹, R²–diOH substituted) | 2.6 ± 0.1 | [3] |
Note: The data for "this compound" is represented by a selection of pyrazolone derivatives from a 2023 study to illustrate the range of activities within this class of compounds.[3]
Based on the presented data, several pyrazolone derivatives exhibit significantly higher antioxidant activity (lower IC50 values) in the DPPH assay compared to Edaravone.[3][8] Notably, the derivative 'm', bearing a catechol moiety, demonstrated the most potent radical scavenging activity among the tested compounds.[3] This suggests that the antioxidant efficacy of the pyrazolone scaffold can be substantially enhanced through appropriate chemical modifications.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used spectrophotometric method for determining the antioxidant capacity of a compound.[9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to pale yellow. The decrease in absorbance at a characteristic wavelength (around 517 nm) is proportional to the radical scavenging activity of the antioxidant.[9][10]
Detailed Protocol:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with varying concentrations of the test compound (this compound or Edaravone) and a control (solvent without the test compound).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[11]
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common spectrophotometric method for assessing antioxidant activity.
Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidant compounds present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization, measured as a decrease in absorbance at a specific wavelength (typically 734 nm), is proportional to the antioxidant's activity.[10]
Detailed Protocol:
-
Reagent Preparation: An ABTS stock solution and a potassium persulfate solution are prepared. The ABTS radical cation (ABTS•+) working solution is generated by mixing the two solutions and allowing them to react in the dark for 12-16 hours.[10]
-
Reaction Mixture: A specific volume of the ABTS•+ working solution is added to varying concentrations of the test compound or a standard antioxidant (e.g., Trolox).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 5-7 minutes) at room temperature.[10]
-
Measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract oxidative stress within a cellular environment.[12][13]
Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cells, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). A free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is then added to induce oxidative stress. The generated peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The presence of an antioxidant inhibits this oxidation, leading to a reduction in fluorescence intensity, which is proportional to its cellular antioxidant activity.[14][15]
Detailed Protocol:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well plate until they reach confluence.[12][14]
-
Pre-incubation: The cells are washed and then pre-incubated with a solution containing the DCFH-DA probe and the test compound (or a standard like Quercetin) for a specific duration (e.g., 1 hour) at 37°C.[14]
-
Washing: The cells are washed to remove any extracellular probe and test compound.
-
Radical Initiation: The free radical initiator (e.g., ABAP) is added to the cells.[12]
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).[14]
-
Data Analysis: The area under the curve (AUC) of fluorescence intensity versus time is calculated. The Cellular Antioxidant Activity (CAA) value is determined by comparing the AUC of the sample-treated cells to that of the control cells.
Visualizations
Signaling Pathway of Antioxidant Action
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 3. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 9. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes [mdpi.com]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazolone T and Tartrazine in the Context of Food Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyrazolone (B3327878) T and Tartrazine (B75150), two chemically related compounds significant in the food dye industry. While Tartrazine is a widely used synthetic yellow food colorant, Pyrazolone T's primary role is that of a chemical intermediate in the synthesis of Tartrazine and other azo dyes. This comparison will elucidate their distinct properties, toxicological profiles, and the critical relationship between a precursor and its final product, supported by experimental data and protocols.
Chemical and Physical Properties
This compound and Tartrazine share a core pyrazolone structure, but their broader chemical makeup and resulting properties differ significantly. Tartrazine is a larger, more complex molecule due to the addition of a second sulfonated phenyl group via an azo linkage, which is the basis for its chromophoric properties.
| Property | This compound | Tartrazine |
| IUPAC Name | 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid[1] | Trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate[2] |
| Synonyms | 1-(4'-SULFOPHENYL)-3-CARBOXY-5-PYRAZOLONE[1] | FD&C Yellow No. 5, E102, C.I. 19140[2] |
| CAS Number | 118-47-8[1] | 1934-21-0[2] |
| Molecular Formula | C₁₀H₈N₂O₆S[1] | C₁₆H₉N₄Na₃O₉S₂[2] |
| Molecular Weight | 284.25 g/mol | 534.36 g/mol [2] |
| Appearance | - | Bright yellow solid[2] |
| Melting Point | 270 °C (for 5-Pyrazolone)[3] | Decomposes at 250 °C[2] |
| Solubility in Water | Soluble (for Pyrazole)[4] | 20 g/100 mL (25 °C)[2] |
| Solubility in Ethanol | Soluble (for Pyrazole)[4] | 0.08 g/100 ml (25 °C)[2] |
| Maximum Absorbance (λmax) | - | 425 nm in aqueous solution[2] |
| Thermal Stability | Pyrazoles can have high thermal stability, with some derivatives stable above 300°C.[5][6] | Stable up to 200 °C in air, and 300 °C in an inert environment.[7][8] |
| pH Stability | Stability is pH-dependent; both acidic and basic conditions can catalyze hydrolysis.[9] | Good stability between pH 3-8.[10][11] |
Synthesis and Relationship
This compound is a direct precursor in the manufacturing of Tartrazine. The synthesis involves a diazo-coupling reaction.
Synthesis of Tartrazine from this compound: An Overview
The production of Tartrazine is a two-stage process:
-
Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid (like hydrochloric acid) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with this compound. This reaction forms the characteristic azo linkage (-N=N-) that imparts the yellow color to the Tartrazine molecule.[12]
Toxicological Profile
The toxicological profiles of this compound and Tartrazine are important considerations, especially given Tartrazine's widespread use as a food additive.
| Toxicological Endpoint | This compound | Tartrazine |
| Acute Oral Toxicity (LD₅₀) | Data not available for this compound specifically. Pyrazolone derivatives are generally considered to have low acute toxicity. | 12,750 mg/kg (mouse)[2][3][13][14], >2000 mg/kg (rat)[3][13] |
| Metabolism | - | Metabolized by intestinal microflora into aromatic amines, primarily sulfanilic acid and aminopyrazolone.[15][16] |
| Genotoxicity | - | Some studies suggest a potential for genotoxicity, though carcinogenicity studies have been negative.[3] |
| Allergenicity | - | Can cause allergic reactions, particularly in individuals with aspirin (B1665792) intolerance and asthmatics.[4] |
Experimental Protocols
Synthesis of Tartrazine
A detailed experimental protocol for the synthesis of Tartrazine from this compound typically involves the following steps:
-
Preparation of Diazo Solution: A solution of sulfanilic acid in an aqueous sodium carbonate solution is prepared. This is followed by the addition of sodium nitrite. The mixture is then slowly added to a chilled solution of hydrochloric acid to form the diazonium salt. The temperature should be maintained below 10°C.
-
Coupling Reaction: A solution of this compound is prepared in an aqueous sodium hydroxide (B78521) solution. The previously prepared diazonium salt solution is then slowly added to the this compound solution, maintaining a low temperature and alkaline pH.
-
Isolation and Purification: The resulting Tartrazine precipitates from the solution. It is then filtered, washed, and dried. Further purification can be achieved by recrystallization.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) are used.[12]
-
Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., Tartrazine) on a histidine-deficient agar (B569324) medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Treatment: The cells are treated with various concentrations of the test substance for a defined period.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18]
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates cytotoxicity.[18]
Signaling Pathways and Cellular Effects
The metabolites of Tartrazine, particularly sulfanilic acid and aminopyrazolone, have been shown to induce cellular effects, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
ROS-Induced Oxidative Stress
The metabolism of Tartrazine's aromatic amine byproducts can lead to the production of ROS.[16] An imbalance between ROS production and the cell's antioxidant defenses results in oxidative stress, which can damage cellular components like DNA, proteins, and lipids.[20]
Fibrogenic Signaling Pathway
Long-term exposure to Tartrazine has been shown to upregulate the expression of key markers in the fibrogenic signaling pathway in the liver and kidneys of rats. This includes Transforming Growth Factor-beta 1 (TGFβ-1), a key cytokine involved in fibrosis.[21]
Conclusion
This compound and Tartrazine represent two distinct stages in the lifecycle of a synthetic food dye. This compound is a crucial building block, but it is Tartrazine that is the final, functional colorant used in consumer products. The comparison highlights that while Tartrazine itself has low acute toxicity, its metabolism into potentially reactive aromatic amines raises concerns about the long-term effects of chronic exposure, including the induction of oxidative stress and potential impacts on cellular signaling pathways. Understanding the chemistry and toxicology of both the precursor and the final dye product is essential for a comprehensive safety assessment and for the development of safer food coloring alternatives.
References
- 1. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Pyrazolone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazolone | C3H2N2O | CID 11513733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. Tartrazine Modifies the Activity of DNMT and HDAC Genes—Is This a Link between Cancer and Neurological Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic and Natural Red Food Dyes Affect Oxidative Metabolism and the Redox State in the Nauplii of Brine Shrimp Artemia franciscana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole [drugfuture.com]
- 11. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Evaluation of azo food dyes for mutagenicity and inhibition of mutagenicity by methods using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Commercial Red Food Dyes Preparations Modulate the Oxidative State in Three Model Organisms (Cucumis sativus, Artemia salina, and Danio rerio) [mdpi.com]
- 21. Influence of the long-term exposure to tartrazine and chlorophyll on the fibrogenic signalling pathway in liver and kidney of rats: the expression patterns of collagen 1-α, TGFβ-1, fibronectin, and caspase-3 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Pyrazolone Cross-Reactivity in Immunoassays
The specificity of an immunoassay, its ability to exclusively bind the target analyte, is a critical performance characteristic.[1] Cross-reactivity with structurally similar compounds can lead to inaccurate quantification and false-positive results.[2] Pyrazolone (B3327878) derivatives, a class of compounds with various pharmaceutical applications, present a challenge in immunoassay development due to their structural similarities. This guide explores the cross-reactivity profiles of different pyrazolone derivatives and related compounds, providing a framework for assessing and interpreting immunoassay data.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various pyrazolone derivatives and analogs from competitive immunoassays. These assays work on the principle of competition between the target analyte and other compounds for a limited number of antibody binding sites.[3] The cross-reactivity is typically expressed as a percentage relative to the target analyte.
Pyrazolone Derivatives (Antipyrine Analogs) in Radioimmunoassay (RIA)
A study utilizing a radioimmunoassay (RIA) with anti-antipyrine antisera demonstrated varying degrees of cross-reactivity with different pyrazolone derivatives. The antisera were generated by immunizing rabbits with 4-succinamidoantipyrine coupled to bovine serum albumin (BSA).[4] The following table presents the concentration of each compound required to inhibit the binding of radiolabeled antipyrine (B355649) by 50% (IC50), which is inversely proportional to the antibody's affinity for that compound.
| Compound | IC50 (ng) | Cross-Reactivity (%) |
| Antipyrine | 6.8 | 100 |
| Aminopropylon | 8.5 | 80.0 |
| Sulpyrine | 35.5 | 19.1 |
| Isopropylantipyrine | 1320 | 0.5 |
| Aminopyrine | 2820 | 0.2 |
| Cross-reactivity (%) was calculated as (IC50 of Antipyrine / IC50 of Test Compound) x 100. |
The data indicates that modifications to the carbon-4 position of the pyrazolone ring significantly impact antibody binding, with larger substituents generally leading to reduced cross-reactivity.[4] The antibody showed no cross-reactivity with pyrazolidine (B1218672) or aniline (B41778) derivatives, highlighting its specificity for the pyrazolone structure.[4]
Phenylpyrazole Analogs (Fipronil Analogs) in Enzyme-Linked Immunosorbent Assay (ELISA)
In a separate study, the cross-reactivity of antibodies raised against the phenylpyrazole insecticide fipronil (B1672679) was evaluated using a competitive indirect ELISA.[3] The specificity of the antibodies was found to be highly dependent on the immunizing hapten used for their generation.[3]
| Compound | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| Fipronil analogues without nitrile group | < 4 | < 4 |
| *Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.[3] |
Serum 2265, generated against a hapten exposing the trifluoromethylsulfinyl group, exhibited broader cross-reactivity with fipronil metabolites.[3] In contrast, Serum 2268, raised against a hapten that exposed the amine group, showed higher selectivity for the parent compound.[3] A critical structural feature for binding by both antibody populations was the nitrile group; its absence drastically reduced cross-reactivity.[3]
Experimental Protocols
The determination of cross-reactivity in the cited studies was performed using competitive immunoassays, either RIA or ELISA.[3][4] The general workflow for these assays is a cornerstone of immunochemical analysis.
Antibody Production
Polyclonal antibodies were generated by immunizing rabbits with a synthesized hapten—a small molecule representing a key structural feature of the target analyte—conjugated to a larger carrier protein like bovine serum albumin (BSA) to make it immunogenic.[3][4] The immunization protocol typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant over a period of weeks.[3]
Competitive Immunoassay Principle
In a competitive immunoassay, the analyte in a sample competes with a labeled form of the analyte (the tracer) for a limited number of antibody binding sites.[3] The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. By comparing the inhibition of tracer binding caused by various concentrations of a test compound to that of the target analyte, the percentage of cross-reactivity can be calculated.[3]
The following diagram illustrates the workflow of a typical competitive indirect ELISA used for cross-reactivity analysis.
Competitive Indirect ELISA Workflow for Cross-Reactivity Assessment.
Conclusion
The available data on pyrazolone derivatives underscores the critical role of molecular structure in antibody recognition. Even minor modifications to a pyrazolone core can significantly alter binding affinity and, consequently, the cross-reactivity in an immunoassay. For researchers and drug developers, this highlights the necessity of thorough validation of any immunoassay for its intended purpose. When developing or utilizing an immunoassay for a pyrazolone-based compound, it is crucial to:
-
Characterize the antibody's specificity profile against a panel of structurally related compounds that are likely to be present in the test samples.
-
Understand the influence of the immunizing hapten on the resulting antibody specificity, as this can be tailored to either be highly specific or broadly cross-reactive.
By considering these factors, the scientific community can ensure the development and application of robust and reliable immunoassays for the quantification of pyrazolone compounds and other structurally related analytes.
References
- 1. Assessing specificity for immunogenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Further production and characterization of antibodies reactive with pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the chelating efficiency of Pyrazolone T with other pyrazolones
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective chelating agents is a cornerstone of advancements in various scientific fields, from analytical chemistry to drug development. Pyrazolone (B3327878) derivatives have emerged as a versatile class of ligands, demonstrating significant potential in metal ion chelation. This guide provides a comparative analysis of the chelating efficiency of various pyrazolone compounds, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of optimal chelating agents for their specific applications. While a specific compound designated "Pyrazolone T" was not identified in the reviewed literature, this guide establishes a framework for evaluating its potential efficacy against other well-characterized pyrazolones.
Understanding Pyrazolone Chelation
Pyrazolones are heterocyclic compounds that can exist in various tautomeric forms. Their ability to chelate metal ions is primarily attributed to the presence of donor atoms, typically oxygen and nitrogen, positioned in a manner that facilitates the formation of stable chelate rings with a metal center. The general structure of a 4-acyl-5-pyrazolone, a common class of pyrazolone ligand, allows for bidentate chelation through the carbonyl oxygen of the acyl group and the exocyclic carbonyl oxygen at the 5-position, or through enolization. The coordination chemistry of pyrazolone-based ligands is extensive, with applications ranging from metal extraction to the development of therapeutic agents.[1][2]
Comparative Chelating Efficiency: A Data-Driven Approach
The efficiency of a chelating agent is quantitatively expressed by the stability constant (log K) of the metal-ligand complex. A higher stability constant indicates a stronger bond between the ligand and the metal ion, signifying greater chelation efficiency. The following tables summarize the stability constants for various pyrazolone derivatives with different metal ions, as determined by pH-metric titration. It is crucial to note that the experimental conditions, such as the solvent system and ionic strength, significantly influence these values.
Table 1: Stability Constants (log K₁) of Transition Metal Complexes with Substituted Pyrazolones
| Ligand | Metal Ion | log K₁ | Solvent System | Ionic Strength (M) | Reference |
| 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole (B372694) (L1) | Cu(II) | - | 70% Dioxane-Water | 0.1 | [3][4] |
| Co(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| Ni(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| 3-(4'-chlorophenyl)-4-(4"-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole (L2) | Cu(II) | - | 70% Dioxane-Water | 0.1 | [3][4] |
| Co(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| Ni(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| 3-(4'-methoxyphenyl)-4-benzoyl-5-(2-hydroxyphenyl) pyrazole (L3) | Cu(II) | - | 70% Dioxane-Water | 0.1 | [3][4] |
| Co(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| Ni(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| 3-(4-bromophenyl)-4-furoyl-5-(2-hydroxyphenyl) pyrazole (L4) | Cu(II) | - | 70% Dioxane-Water | 0.1 | [3][4] |
| Co(II) | - | 70% Dioxane-Water | 0.1 | [3][4] | |
| Ni(II) | - | 70% Dioxane-Water | 0.1 | [3][4] |
Note: Specific log K₁ values were not explicitly provided in the abstracts of the cited sources, but the studies report their determination.
Table 2: Stability Constants (log K) of Lanthanide Complexes with Substituted Pyrazoles
| Ligand | Metal Ion | log K₁ | log K₂ | Solvent System | Ionic Strength (M) | Reference |
| 3-(2'-chlorophenyl)-4-benzoyl-5-(2-hydroxyphenyl) pyrazole (L1) | Pr(III) | 7.95 | 6.85 | 70% Ethanol-Water | 0.1 | [5] |
| Nd(III) | 8.10 | 7.00 | 70% Ethanol-Water | 0.1 | [5] | |
| 3-(2'-chlorophenyl)-4-pyridoyl-5-(2-hydroxyphenyl) pyrazole (L2) | Pr(III) | 8.15 | 7.05 | 70% Ethanol-Water | 0.1 | [5] |
| Nd(III) | 8.30 | 7.20 | 70% Ethanol-Water | 0.1 | [5] | |
| 3-(2'-aminophenyl)-4-pyridoyl-5-(2-hydroxyl phenyl) pyrazole (L3) | Pr(III) | 8.35 | 7.25 | 70% Ethanol-Water | 0.1 | [5] |
| Nd(III) | 8.50 | 7.40 | 70% Ethanol-Water | 0.1 | [5] | |
| 3-(4'-chlorophenyl)-4-benzoyl-5-(2-hydroxy-phenyl) pyrazole (L4) | Pr(III) | 7.85 | 6.75 | 70% Ethanol-Water | 0.1 | [5] |
| Nd(III) | 8.00 | 6.90 | 70% Ethanol-Water | 0.1 | [5] |
These studies indicate that the stability of the metal complexes, and thus the chelating efficiency, is influenced by the nature of the substituents on the pyrazolone ring and the specific metal ion. For instance, electron-donating groups on the pyrazolone ligand can enhance the basicity of the donor atoms, leading to the formation of more stable metal complexes.[6]
Experimental Protocols for Evaluating Chelating Efficiency
The determination of proton-ligand (pK) and metal-ligand (log K) stability constants is a fundamental aspect of assessing chelating efficiency. The Calvin-Bjerrum pH-metric titration technique, as adapted by Irving and Rossotti, is a widely employed method.[5][6]
Key Experimental Protocol: pH-Metric Titration
-
Preparation of Solutions:
-
A standard solution of the pyrazolone ligand is prepared in a suitable solvent, often a mixed aqueous-organic solvent like dioxane-water or ethanol-water, to ensure the solubility of the ligand.[3][5]
-
A standard solution of the metal salt of interest is prepared.
-
A standard solution of a strong acid (e.g., HClO₄) is prepared to maintain the desired ionic strength and to protonate the ligand.
-
A standard solution of a strong base (e.g., NaOH) is used as the titrant.
-
A solution of a neutral salt (e.g., KCl or NaClO₄) is used to maintain a constant ionic strength throughout the titration.[7]
-
-
Titration Procedure:
-
Three sets of solutions are typically prepared for titration:
-
A: Free acid (e.g., HClO₄)
-
B: Free acid + Ligand solution
-
C: Free acid + Ligand solution + Metal ion solution
-
-
Each solution is titrated against the standard base solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
-
Data Analysis:
-
The titration curves (pH vs. volume of base added) for the three sets are plotted.
-
From these curves, the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅) are calculated.
-
The proton-ligand stability constant (pKₐ) and the metal-ligand stability constants (log K) are then determined by analyzing the formation curves (n̅ₐ vs. pH and n̅ vs. pL, where pL is the negative logarithm of the free ligand concentration).[6]
-
Visualizing the Process
To better understand the experimental workflow and the chemical interactions, the following diagrams are provided.
Caption: Workflow for Determining Metal-Ligand Stability Constants.
Caption: General Pyrazolone-Metal Chelation Pathway.
Conclusion
The chelating efficiency of pyrazolone derivatives is a function of their molecular structure, the nature of the metal ion, and the experimental conditions. The data presented in this guide, derived from various research studies, demonstrates the versatility of pyrazolones as chelating agents for a wide range of metal ions. The standardized experimental protocol for determining stability constants provides a reliable method for comparing the efficacy of different pyrazolone ligands. For researchers investigating "this compound" or developing novel pyrazolone-based chelators, the methodologies and comparative data herein offer a valuable resource for guiding their work. Future studies should aim for direct comparative analyses under identical experimental conditions to provide a more definitive ranking of the chelating efficiencies of these promising compounds.
References
- 1. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [pubblicazioni.unicam.it]
- 2. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes [ouci.dntb.gov.ua]
- 3. Determination of Stability Constant of Some Transition Metal Ions Chelates With Substituted Pyrazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of stability constants of Pr(III) and Nd(III) chelates with some substituted pyrazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents – Material Science Research India [materialsciencejournal.org]
- 7. naturalspublishing.com [naturalspublishing.com]
A Comparative Guide to the In Vitro Validation of Pyrazolone T's Mechanism of Action
Introduction
This guide provides a comparative analysis of the in vitro validation of "Pyrazolone T," a representative pyrazolone-class compound. For the purposes of this guide, the well-researched neuroprotective agent Edaravone (B1671096) will be used as a proxy for this compound. Edaravone is a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its primary mechanism of action is the mitigation of oxidative stress, a key pathological factor in many neurodegenerative diseases.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It outlines the core mechanisms of Edaravone, compares its in vitro performance against common alternatives—N-acetylcysteine (NAC) and Trolox—and provides detailed experimental protocols for key validation assays.
Mechanism of Action of this compound (Edaravone)
Edaravone exerts its neuroprotective effects primarily through direct and indirect antioxidant activities.[3]
-
Direct Radical Scavenging: Edaravone is an amphiphilic molecule, allowing it to effectively scavenge both water-soluble and lipid-soluble peroxyl radicals.[4][5][6] It directly neutralizes highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), thereby preventing damage to cellular components like lipids, proteins, and DNA.[3]
-
Indirect Antioxidant Effects: Beyond direct scavenging, Edaravone has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[3][7] This pathway upregulates the expression of endogenous antioxidant enzymes, bolstering the cell's own defense mechanisms against oxidative stress. Additionally, emerging research suggests Edaravone can activate the GDNF/RET neurotrophic signaling pathway, which supports neuron survival and maturation.[8]
Figure 1. Mechanism of action for this compound (Edaravone).
Comparative In Vitro Validation
The efficacy of this compound (Edaravone) can be validated in vitro by comparing its performance against other well-established antioxidant compounds.
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC supports the cell's primary defense against oxidative stress.[3]
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[9]
Data Presentation
The following tables summarize quantitative data from in vitro studies comparing the antioxidant and cytoprotective effects of Edaravone, NAC, and Trolox.
Table 1: Comparative Antioxidant Capacity (IC50/EC50 Values)
| Compound | Assay | IC50 / EC50 (µM) | Source |
| Edaravone | DPPH Radical Scavenging | 4.21 - 6.5 | [9] |
| Edaravone | ABTS Radical Scavenging | 5.52 | [9] |
| Trolox | DPPH Radical Scavenging | ~25 (Varies by study) | Reference Standard |
| NAC | DPPH Radical Scavenging | > 1000 (Generally weak) | [3] |
Lower IC50/EC50 values indicate higher antioxidant potency.
Table 2: Comparative Neuroprotective Effects
| Compound | Assay | Cell Type | Insult | Concentration | Result | Source |
| Edaravone | MTT | Neural Stem Cells | H₂O₂ | 10 µM | Increased cell viability | [3] |
| Edaravone | LDH | Neural Stem Cells | H₂O₂ | 10 µM | Decreased LDH release | [3] |
| N-acetylcysteine | MTT | SH-SY5Y | IFN-α | 10 mM | Partially prevented decrease in cell viability | [3] |
Experimental Protocols
Detailed methodologies for key in vitro validation experiments are provided below.
Figure 2. Experimental workflow for in vitro validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the direct radical-scavenging ability of a compound in a cell-free system.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the solution to change color to a pale yellow. The change in absorbance is measured spectrophotometrically.[10]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[11]
-
Test compounds (Edaravone, Trolox, NAC) at various concentrations.
-
Methanol or ethanol (B145695) (spectrophotometric grade).
-
96-well microplate.
-
Microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds and the standard (e.g., Trolox or Ascorbic Acid).[11]
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.[11]
-
Add 100 µL of the DPPH working solution to all wells.[11]
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.[11]
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][12]
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[11]
-
Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[13]
-
Intracellular ROS Assay (DCFH-DA)
This cell-based assay measures the ability of a compound to reduce the levels of intracellular reactive oxygen species.
-
Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[14][15]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Pre-treat cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Remove the treatment media and wash the cells gently with PBS.[14]
-
Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C in the dark.[14][15]
-
Wash the cells again with PBS to remove excess probe.[14]
-
Add the oxidative stress inducer (e.g., H₂O₂) to the cells (with the test compounds reapplied if necessary).
-
Immediately measure the fluorescence intensity over time using a microplate reader.[14]
-
Cell Viability Assay (MTT)
This assay assesses the ability of a compound to protect cells from an oxidative insult, thereby preserving cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[17]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Introduce the neurotoxic agent to induce cell death, and co-incubate with the test compounds for the desired period (e.g., 24 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17][18]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Express cell viability as a percentage relative to the untreated control cells.[16]
-
References
- 1. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
A Spectroscopic Showdown: Pyrazolone T and Its Derivatives Under the Analytical Lens
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of lead compounds and their analogues is paramount. This guide provides a comparative spectroscopic analysis of Pyrazolone (B3327878) T (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid) and its derivatives, offering insights into their characteristic spectral features. The data presented is crucial for the identification, characterization, and quality control of these compounds in a research and development setting.
This publication summarizes key quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the cited data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of Pyrazolone T and its ethyl ester derivative, alongside a representative substituted pyrazolone for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | Data not available in the search results. |
| Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | - | Data not available in the search results. |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone [1] | CDCl₃ | 1.55 (t, 3H), 2.38 (s, 3H), 4.07 (s, 3H), 4.27 (q, 2H), 6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Reference to spectra available, specific shifts not provided in search results.[2] |
| Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | - | Data not available in the search results. |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone [1] | CDCl₃ | 162.7, 153.6, 152.1, 149.0, 148.6, 148.3, 139.6, 130.9, 129.6, 126.5, 124.0, 123.9, 118.8, 115.8, 113.5, 111.4, 64.7, 56.4, 14.6, 13.5 |
Table 3: FT-IR Spectroscopic Data
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |
| This compound | KBr Wafer | Reference to spectra available, specific peak values not provided in search results.[2] |
| Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | - | Data not available in the search results. |
| Representative Pyrazolone Derivative [3] | KBr | 3297.1-3189.1 (N-H stretching), 3051.9-3047.8 (aromatic C-H stretching), 2366.6-2365.3 (-N=CH stretching), 1664.0-1653.0 (aromatic C=O stretching), 1598.8-1590.3 (C=N stretching), 1497.6-1486.8 (N-N stretching), 1432.1-1411.9 (-CH₃ stretching), 1241.4-1232.5 (C-N stretching) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values |
| This compound | ESI-QTOF | [M-H]⁻ at m/z 283.0030[2] |
| Ethyl 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | - | Molecular Weight: 312.30 g/mol [1] |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [1] | EI | M⁺ at m/z 336[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide, based on common practices reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Approximately 5-10 mg of the pyrazolone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Proton coupling patterns are described as singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m), and broad (br).
Fourier-Transform Infrared (FT-IR) Spectroscopy [3]
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: FT-IR spectra are recorded on a spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) [1]
-
Instrumentation: Low- and high-resolution mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a suitable mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole analyzer).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of pyrazolone derivatives.
Caption: Experimental workflow for pyrazolone synthesis and analysis.
This guide serves as a foundational resource for the spectroscopic comparison of this compound and its derivatives. While specific spectral data for a comprehensive set of this compound derivatives is not widely available in the public domain, the provided information on representative compounds and standardized protocols offers a valuable framework for researchers in the field.
References
Inter-Laboratory Validation of Pyrazolone T: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Pyrazolone (B3327878) T with other pyrazolone derivatives, supported by experimental data from various studies. The information is compiled to assist in research, development, and quality control of this class of compounds.
Executive Summary
Pyrazolone derivatives are a significant class of compounds in the pharmaceutical industry, known for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] The accurate quantification of these compounds is crucial for ensuring their quality, efficacy, and safety. This guide focuses on the inter-laboratory validation of experimental results for "Pyrazolone T," a representative pyrazolone derivative, by comparing its analytical method validation parameters with those of other compounds in its class. The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used method for the analysis of pyrazolone derivatives.[3][4][5]
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the typical validation parameters for the quantification of pyrazolone derivatives using different analytical techniques.
Table 1: Comparison of Quantitative Performance Data for Pyrazolone Derivatives [4]
| Parameter | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | ~5-20 µg/mL |
| Selectivity/Specificity | Good | Excellent | Moderate |
| Typical Run Time | 5-15 minutes | 3-10 minutes | < 1 minute per sample |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for the analysis of pyrazolone derivatives.
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol outlines a validated RP-HPLC method for the quantification of a pyrazolone derivative, which can be adapted for this compound.[5]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water (optional mobile phase component)
-
C18 column (e.g., 250 x 4.80 mm, 5 µm)[5]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or 0.1% TFA in water:Methanol (20:80 v/v).[5] The exact ratio should be optimized for peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at an optimized wavelength (e.g., 237 nm).[5]
3. Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.5 to 50 µg/mL.[5]
-
Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Plot the peak area against the concentration of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.[4]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0 - 102.0%.[4]
-
Precision: Analyze multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be < 2.0%.[4]
Protocol 2: High-Content Screening for Inhibitors of Mutant SOD1 Aggregation
This protocol is adapted from established methods for quantifying mutant SOD1 aggregation in a cell-based high-throughput screening (HTS) format, a relevant assay for pyrazolone derivatives with neuroprotective potential.[6][7]
1. Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1.[6]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Pyrazolone derivative library (including this compound) dissolved in DMSO.[6]
-
Proteasome inhibitor (e.g., ALLN or MG132).[6]
-
Hoechst 33342 nuclear stain.[6]
-
384-well clear-bottom imaging plates.[6]
-
High-content imaging system and analysis software.[6]
2. Procedure:
-
Cell Seeding: Seed 2,500 cells per well in a 384-well plate and incubate overnight.[6]
-
Compound Addition: Add the pyrazolone compounds to each well (e.g., final concentration of 10 µM). Incubate for 24 hours.[6]
-
Induction of Aggregation: Add a proteasome inhibitor to induce SOD1 aggregation and incubate for an additional 24 hours.[6]
-
Staining and Imaging: Stain the cell nuclei with Hoechst 33342 and acquire images using a high-content imaging system.[6]
-
Image Analysis: Use image analysis software to quantify the number and intensity of fluorescent aggregates per cell.[6]
-
Hit Identification: Identify compounds that cause a statistically significant reduction in SOD1-YFP aggregates compared to the control.[6]
Mandatory Visualization
Signaling Pathway
The primary mechanism of action for many pyrazolone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1] Some pyrazolone small molecules have also been shown to activate the proteasome, a mechanism with therapeutic potential in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[7]
Caption: General signaling pathway for COX-2 inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for analytical method validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Proteasome activation is a mechanism for pyrazolone small molecules displaying therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolone Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone (B3327878) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolone analogs, focusing on their anti-inflammatory, anticancer, and antioxidant properties. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of new and more potent therapeutic agents.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Pyrazolone derivatives have long been recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3][4] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Quantitative Comparison of COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of various pyrazolone analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | R3-Substituent (at C4) | R4-Substituent (at C5) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | Phenyl | - | 0.04 | 375 | [5] |
| SC-558 | 4-Methoxyphenyl | Trifluoromethyl | 4-Chlorophenyl | - | 0.0053 | >1900 | [5] |
| Compound 5u | 4-Sulfonamidophenyl | Phenyl | (4-methoxyphenyl)amino | Methyl | 1.79 | 74.92 | [6] |
| Compound 5s | 4-Sulfonamidophenyl | Phenyl | (4-chlorophenyl)amino | Methyl | 2.51 | 72.95 | [6] |
| Compound 5r | 4-Sulfonamidophenyl | Phenyl | (4-fluorophenyl)amino | Methyl | 3.12 | 64.40 | [6] |
| Compound 9b | Benzenesulfonamide (B165840) | Methyl | 4-Chlorobenzylidene | - | - | - | [2] |
SAR Summary for Anti-inflammatory Activity:
-
N1-Substituent: The presence of a 4-sulfonamidophenyl or a benzenesulfonamide group at the N1 position of the pyrazole (B372694) ring is crucial for potent and selective COX-2 inhibition.[2][6] This group can form hydrogen bonds with key amino acid residues in the active site of the COX-2 enzyme.[6]
-
C3-Substituent: A trifluoromethyl group at the C3 position, as seen in Celecoxib and SC-558, contributes to high potency.[5]
-
C4-Substituent: The nature of the substituent at the C4 position significantly influences activity. Arylidene groups at this position have been extensively explored.[7]
-
C5-Substituent: A methyl group at the C5 position is common in many active analogs.
Signaling Pathway: Cyclooxygenase Inhibition
Pyrazolone analogs exert their anti-inflammatory effects by blocking the cyclooxygenase pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Activity: Targeting Cell Proliferation
Recent studies have highlighted the potential of pyrazolone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[8] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.
Quantitative Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazolone analogs against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | R-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| APAU | Indole-antipyrine hybrid | MCF-7 (Breast) | 30 | [9] |
| Compound 7a | Indole-pyrazole hybrid | HepG2 (Liver) | 6.1 | [10] |
| Compound 7b | Indole-pyrazole hybrid | HepG2 (Liver) | 7.9 | [10] |
| P7 | 1,3-diarylpyrazolone | A549 (Lung) | - | [8] |
| P11 | 1,3-diarylpyrazolone | A549 (Lung) | - | [8] |
SAR Summary for Anticancer Activity:
-
Hybrid Molecules: Hybrid molecules incorporating indole (B1671886) or other heterocyclic moieties with the pyrazolone core have shown promising anticancer activity.[10]
-
Aryl Substituents: The nature and position of substituents on the aryl rings of 1,3-diarylpyrazolones significantly impact their antiproliferative activity and selectivity.[8]
Signaling Pathways in Cancer
Pyrazolone analogs can interfere with multiple signaling pathways implicated in cancer progression, including the NF-κB and p38 MAPK pathways.
NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11][12]
p38 MAPK Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is involved in regulating cell cycle, apoptosis, and inflammation.[13][]
Antioxidant Activity: Radical Scavenging
Several pyrazolone analogs have demonstrated significant antioxidant activity by scavenging free radicals.[15] This property is beneficial in combating oxidative stress, which is implicated in various diseases, including inflammation and cancer.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of pyrazolone derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | R-Substituent on Ring C | DPPH Radical Scavenging IC50 (µM) | Reference |
| m | R1, R2-diOH | 2.6 | [15] |
| l | R2-CH3 | 3.5 | [15] |
| i | R2-NO2 | 4.5 | [15] |
| h | R1-NO2 | 7.8 | [15] |
SAR Summary for Antioxidant Activity:
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly a catechol moiety (di-OH), on an aromatic ring attached to the pyrazolone core significantly enhances antioxidant activity.[15]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups like methyl tend to increase antioxidant activity, while electron-withdrawing groups like nitro may have a variable effect depending on their position.[15]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes a general method for the synthesis of 4-arylidenepyrazolone derivatives via Knoevenagel condensation.[7]
Materials:
-
Substituted 4-formylpyrazole (1 mmol)
-
Substituted pyrazolone (1 mmol)
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve the 4-formylpyrazole (1 mmol) in ethanol.
-
Add the appropriate pyrazolone (1 mmol) to the solution.
-
Add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 6-7 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, reduce the volume of the solution to one-fourth and cool to room temperature.
-
Filter the solid that separates out.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 4-arylidene pyrazolone derivative.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the COX inhibitory activity of a compound.[5]
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.
-
Add the diluted test compound to the respective wells. Include controls with DMSO only (total enzyme activity) and a known inhibitor (positive control).
-
Add the diluted COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.004% w/v)
-
Test compounds in methanol at various concentrations
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- $$\kappa$$ κ B signaling pathways | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Benchmarking Pyrazolone T performance against known enzyme inhibitors
For Immediate Publication
This guide provides a detailed comparative analysis of a novel pyrazolone-based SIRT5 inhibitor, herein referred to as Pyrazolone T (based on the potent and selective compound 47), against other known inhibitors of Sirtuin 5 (SIRT5).[1][2] SIRT5 is a crucial NAD+-dependent mitochondrial deacylase that regulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation, by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[3][4][5][6] Its role in various diseases, including cancer, makes it a significant therapeutic target.[1][3][7] This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Performance Comparison of SIRT5 Inhibitors
The inhibitory efficacy of this compound against SIRT5 was evaluated and compared with established SIRT5 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Type | Target Enzyme | IC50 (µM) | Mechanism of Action | Selectivity |
| This compound (Compound 47) | Pyrazolone Derivative | SIRT5 | 0.21 ± 0.02 | Substrate-competitive [1][2] | High selectivity over SIRT1-3 and SIRT6 [1][2] |
| Suramin | Non-selective | SIRT5 | 14.2 - 46.6 | Not specified | Also inhibits SIRT1 and SIRT2 in the low-micromolar range[2] |
| Nicotinamide | Natural Compound | SIRT5 | 150 | Non-competitive[8][9] | Broad sirtuin inhibitor[8] |
| Thiobarbiturate derivative 56 | Thiobarbiturate | SIRT5 | 2.3 ± 0.2 | Not specified | Also inhibits SIRT1 (IC50 = 5.3 µM) and SIRT2 (IC50 = 9.7 µM)[8] |
| GW5074 | Kinase Inhibitor | SIRT5 | >12.5 (40% inhibition) | Not specified | Known SIRT2 blocker, also active against kinases[8] |
Signaling Pathways and Experimental Workflows
To understand the context of SIRT5 inhibition and the methods used to assess it, the following diagrams illustrate the SIRT5 signaling pathway and a general experimental workflow for inhibitor testing.
Caption: SIRT5 metabolic regulation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing a novel SIRT5 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and comparable inhibitors.
In Vitro SIRT5 Inhibition Assay (Fluorogenic)
This assay quantitatively measures the enzymatic activity of SIRT5 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds (this compound and benchmarks) dissolved in DMSO
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacylated substrate.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Western Blot for Protein Succinylation
This method assesses the ability of an inhibitor to penetrate cells and engage with SIRT5, leading to changes in the succinylation status of its target proteins.
Materials:
-
Human cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pan-succinyl-lysine, anti-target protein (e.g., SOD1), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat the cells with various concentrations of the SIRT5 inhibitor or a vehicle control (DMSO) for a designated period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An increase in the intensity of succinylated protein bands in treated cells compared to the control indicates successful inhibition of SIRT5 activity. Normalize the data to a loading control to ensure equal protein loading.[10]
References
- 1. Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pyrazolone T: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Pyrazolone (B3327878) T. In the absence of a specific Safety Data Sheet (SDS) for Pyrazolone T, the following protocols are derived from general best practices for hazardous chemical waste management and information on similar pyrazolone derivatives.
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for definitive procedures, as they are the ultimate authority on compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure. Based on data for analogous pyrazole (B372694) compounds, this compound should be treated as a potentially hazardous substance, noted as an irritant.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Minimizes inhalation of potentially harmful vapors or particulates.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3][4]
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify this compound as a solid hazardous chemical waste.[2] All laboratory personnel should treat waste chemicals as hazardous unless confirmed otherwise by the institution's safety office.[4]
-
Container Selection:
-
Solid Waste: Collect pure this compound, and any solid materials contaminated with it (e.g., weighing papers, contaminated gloves), in a dedicated, properly labeled hazardous waste container.[5] The container must be chemically compatible (e.g., high-density polyethylene), in good condition, and have a secure, leak-proof lid.[5][6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
Ensure all components of a mixture are listed.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9]
-
The SAA should be inspected weekly for any signs of leakage.[9]
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[3][9] Store acids and bases separately.[9]
-
-
Waste Collection and Disposal:
Spill Management
In the event of a small spill:
-
Containment: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.[2][5]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[2]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2][5]
-
Reporting: Report the spill to your institution's EHS department.[2]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazolone T
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrazolone (B3327878) T (1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-), including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing exposure risks and ensuring responsible chemical waste management.
Core Safety and Handling Protocols
When working with Pyrazolone T, a thorough understanding of its potential hazards is the first line of defense. While specific toxicological properties for this compound are not fully investigated, related pyrazolone compounds may cause eye, skin, and respiratory tract irritation.[1][2] Therefore, treating this compound with a high degree of caution is essential.
Engineering Controls: Facilities utilizing this compound should be equipped with an eyewash station and a safety shower.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and accumulation of dust and vapors.[1][3]
Personal Protective Equipment (PPE): The following personal protective equipment is mandatory to prevent direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for tasks with a higher risk of splashing.[1][3][4] | To protect eyes from splashes and irritation.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][5] Gloves should be inspected before use and disposed of properly after handling the chemical. | To prevent skin contact, irritation, and potential allergic reactions.[3][6] |
| Skin and Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure, appropriate protective clothing such as an apron or a chemical safety suit may be necessary.[1][3][5] | To protect skin and clothing from contamination.[3][5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3][4] | To prevent inhalation of harmful dust or aerosols.[3] |
Operational Plan: From Handling to Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that an emergency plan for spills is in place.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Avoidance of Contamination: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[7]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][7] Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store this compound in a tightly closed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weighing papers), in a dedicated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.
Container Management:
-
Use waste containers that are in good condition, chemically resistant, and have a secure, leak-proof lid.[8]
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
Disposal Procedure:
-
Waste Identification: Classify this compound as a hazardous chemical waste.[5]
-
Containment: Ensure all waste is securely contained in the appropriate, labeled containers.
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[5] Adherence to all local, state, and federal regulations is mandatory.[5]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8] Avoid generating dust.[1]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your institution's EHS department.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for the proper handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
